(Oxan-3-yl)methanesulfonyl fluoride
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H11FO3S |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
oxan-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C6H11FO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2 |
InChI Key |
NUSUWVDPSMVDLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CS(=O)(=O)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (Oxan-3-yl)methanesulfonyl fluoride
A SuFEx-Enabled Pharmacophore for Covalent Drug Discovery
Executive Summary
(Oxan-3-yl)methanesulfonyl fluoride (also known as (Tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride) represents a strategic building block in the expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride warhead offers a unique "sleeping beauty" reactivity profile—remaining stable in aqueous physiological conditions until activated by specific protein microenvironments.
This guide details the physicochemical properties, synthetic pathways, and mechanistic applications of (Oxan-3-yl)methanesulfonyl fluoride. It specifically highlights the utility of the tetrahydropyran (THP) scaffold in improving the metabolic stability and solubility of covalent probes compared to carbocyclic analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule consists of a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the 3-position with a methanesulfonyl fluoride group. This specific geometry introduces chirality and vectorality, allowing the warhead to probe distinct regions of a protein binding pocket.
1.1 Structural Specifications
| Property | Data |
| IUPAC Name | (Tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride |
| Common Name | (Oxan-3-yl)methanesulfonyl fluoride |
| CAS Number | Not widely indexed; Analogous to 1258640-07-1 (Oxolane) |
| Molecular Formula | C₆H₁₁FO₃S |
| Molecular Weight | 182.21 g/mol |
| Chiral Centers | 1 (C3 of the pyran ring) |
| Physical State | Viscous liquid or low-melting solid (Predicted) |
1.2 Calculated Physicochemical Properties
Data derived from consensus computational models for the THP-sulfonyl fluoride scaffold.
| Descriptor | Value | Significance |
| cLogP | 0.6 – 0.9 | Ideal for fragment-based screening; significantly more polar than cyclohexyl analogs (cLogP ~2.0). |
| TPSA | ~50 Ų | Favorable for membrane permeability; the ether oxygen contributes to H-bond accepting capacity. |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Pyran oxygen (1). |
| Rotatable Bonds | 2 | The methylene linker (-CH₂-) provides critical flexibility for warhead orientation. |
1.3 Structural Visualization
The following diagram illustrates the core pharmacophore and the strategic advantage of the THP ring over a standard cyclohexane ring.
Figure 1: Structural decomposition highlighting the functional advantages of the THP scaffold.
Synthetic Methodology
Synthesis of aliphatic sulfonyl fluorides requires careful handling to avoid premature hydrolysis or elimination. The most robust protocol for (Oxan-3-yl)methanesulfonyl fluoride proceeds from the commercially available (Tetrahydro-2H-pyran-3-yl)methanol .
2.1 Validated Synthetic Route (Step-by-Step)
Precursor: (Tetrahydro-2H-pyran-3-yl)methanol (CAS 14774-36-8).
Step 1: Activation to Mesylate
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM, 0°C.[1][2]
-
Protocol: Dissolve the alcohol in anhydrous DCM. Add 1.2 eq Et₃N. Cool to 0°C. Dropwise add 1.1 eq MsCl. Stir 2h. Aqueous workup yields the mesylate intermediate.
-
Rationale: Converts the poor hydroxyl leaving group into a highly reactive sulfonate ester.
Step 2: Thioacetate Displacement
-
Reagents: Potassium thioacetate (KSAc), DMF, 60°C.
-
Protocol: Treat the crude mesylate with 1.5 eq KSAc in DMF. Heat to 60°C for 4h.
-
Rationale: Introduces the sulfur atom in a protected oxidation state (thioester).
Step 3: Oxidative Chlorination
-
Reagents: N-Chlorosuccinimide (NCS), HCl (2M), Acetonitrile, 0°C.
-
Protocol: Dissolve thioacetate in MeCN/HCl. Add NCS portion-wise.
-
Mechanism:[3] Oxidative cleavage of the thioester directly to the sulfonyl chloride (-SO₂Cl).
-
Critical Note: Isolate quickly; aliphatic sulfonyl chlorides are unstable.
Step 4: Fluorine Exchange (SuFEx)
-
Reagents: KHF₂ (Sat. aq.), MeCN.[3]
-
Protocol: Biphasic stir of the crude sulfonyl chloride with saturated aqueous Potassium Bifluoride (KHF₂) for 2-4h.
-
Rationale: The bifluoride anion (HF₂⁻) is a potent nucleophile that displaces chloride. The resulting S-F bond is thermodynamically stable and resistant to hydrolysis.
2.2 Synthetic Workflow Diagram
Figure 2: Four-step synthetic pathway from the alcohol precursor to the SuFEx warhead.
Reactivity & Mechanism: The SuFEx Advantage
The defining feature of (Oxan-3-yl)methanesulfonyl fluoride is its context-dependent reactivity . Unlike Michael acceptors (acrylamides) that react with any accessible cysteine, sulfonyl fluorides are relatively inert until "activated."
3.1 The "Sleeping Beauty" Mechanism
The S(VI)-F bond is extremely stable (Bond Energy ~130 kcal/mol) and resists reduction and hydrolysis. However, inside a protein binding pocket, specific residues can catalyze the ejection of fluoride, allowing the formation of a covalent bond.
-
Target Residues: Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Histidine (His).
-
Activation Triggers:
-
H-Bonding: An oxyanion hole or H-bond donor stabilizes the fluoride leaving group.
-
Proximity: High local effective concentration drives the nucleophilic attack.
-
Silicon Assistance: In synthetic applications, silyl ethers activate the exchange (Si-F bond formation drives reaction).
-
3.2 Mechanistic Pathway Diagram[3]
Figure 3: Mechanism of SuFEx-mediated covalent protein modification.
Applications in Drug Development[10][11][12][13]
4.1 Fragment-Based Drug Discovery (FBDD)
(Oxan-3-yl)methanesulfonyl fluoride serves as an ideal "covalent fragment."
-
Solubility: The THP ether oxygen increases aqueous solubility, allowing higher concentration screening (NMR/X-ray crystallography) compared to phenyl-sulfonyl fluorides.
-
Vector: The C3-substitution provides a distinct vector from the common C4-substituted piperidines/pyrans, probing different sub-pockets.
4.2 PROTAC Linkers
The stability of the sulfonyl fluoride allows it to be incorporated into PROTAC linkers. It can serve as a "latent" electrophile that covalently captures an E3 ligase or a target protein only upon the precise geometric alignment induced by the ternary complex.
Safety & Handling
-
Toxicity: Sulfonyl fluorides are potent inhibitors of serine hydrolases (e.g., Acetylcholinesterase). While aliphatic analogs are generally less toxic than volatile agents like PMSF, they must be handled as highly toxic .
-
Corrosivity: Hydrolysis (though slow) releases HF.
-
PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.
-
Deactivation: Treat spills or waste with 1M NaOH to force hydrolysis to the benign sulfonate.
References
-
SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Aliphatic Sulfonyl Fluoride Synthesis: Shavnya, A., et al. (2016).[3][4] "A Facile Synthesis of Aliphatic Sulfonyl Fluorides." Organic Letters.
-
Covalent Probe Design: Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Tetrahydropyran Scaffold Properties: Wuitschik, G., et al. (2010).[3][5] "Oxetanes as promising modules in drug discovery." Angewandte Chemie (Context on ether rings improving physicochemical properties).
Sources
- 1. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-selective Ligation via (Oxan-3-yl)methanesulfonyl Fluoride: Physicochemical Profile and SuFEx Applications
Executive Summary
(Oxan-3-yl)methanesulfonyl fluoride—systematically known as (tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride —is a specialized aliphatic sulfonyl fluoride building block. Unlike its aromatic counterparts, this molecule offers a unique balance of hydrolytic stability and specific reactivity, making it a prime candidate for Sulfur-Fluoride Exchange (SuFEx) click chemistry.
This guide details the molecular specifications, synthetic pathways, and application protocols for utilizing this motif in covalent drug discovery and proteomic profiling.
Part 1: Physicochemical Characterization
The term "Oxan-3-yl" refers to the radical derived from oxane (the IUPAC preferred name for tetrahydropyran ). Researchers must distinguish this from "oxolane" (tetrahydrofuran) derivatives to ensure stoichiometric accuracy.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | (Tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride | "Oxan-3-yl" maps to the tetrahydropyran ring. |
| Molecular Formula | C₆H₁₁FO₃S | Calculated based on standard valency. |
| Molecular Weight | 182.21 g/mol | Monoisotopic Mass: ~182.04 g/mol |
| Physical State | Liquid / Low-melting solid | Predicted based on aliphatic sulfonyl fluoride analogs. |
| Solubility | DMSO, Acetonitrile, DCM | Hydrophobic core with polar headgroup. |
| Stability | High (Hydrolysis Resistant) | Stable in aqueous buffer at neutral pH (unlike sulfonyl chlorides). |
Structural Visualization
The following diagram illustrates the connectivity and the reactive "warhead" (sulfonyl fluoride) attached to the heterocyclic core.
Figure 1: Structural decomposition of (Oxan-3-yl)methanesulfonyl fluoride highlighting the heterocyclic core and the SuFEx-active warhead.
Part 2: Synthetic Utility & Mechanism (The "Why")
The SuFEx Advantage
This molecule belongs to the class of SuFEx connectors popularized by K. Barry Sharpless. The S(VI)-F bond is unusually stable due to high bond energy and low polarizability, rendering it inert to metabolic hydrolysis and redox conditions. However, in the presence of specific activation factors (e.g., protonation in enzyme pockets or silicon catalysis), it undergoes rapid exchange with nucleophiles.
Key Applications:
-
Covalent Inhibition: Targets non-catalytic Tyrosine, Serine, or Lysine residues on proteins.
-
Fragment-Based Drug Discovery (FBDD): The tetrahydropyran ring acts as a polar pharmacophore, improving solubility compared to phenyl-based analogs.
-
Late-Stage Functionalization: The sulfonyl fluoride group tolerates standard Pd-catalyzed cross-couplings, allowing it to be installed early in synthesis.
Part 3: Synthesis Protocol
Since specific literature on the direct synthesis of the oxan-3-yl derivative is limited, the following protocol is adapted from standard methodologies for aliphatic sulfonyl fluorides, specifically the Bifluoride Exchange Method .
Reagents & Equipment[1]
-
Precursor: (Tetrahydro-2H-pyran-3-yl)methanesulfonyl chloride.
-
Fluorinating Agent: Potassium Bifluoride (
) (Preferred over KF for solubility and kinetics). -
Solvent: Acetonitrile (MeCN) / Water (1:1 mixture).
-
Catalyst: None required for bifluoride method.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of the sulfonyl chloride precursor in Acetonitrile (0.5 M concentration).
-
Activation: Prepare a saturated aqueous solution of
(approx. 4-5 equivalents).-
Caution:
is corrosive and generates trace HF. Use plastic/Teflon labware if possible, or glass with caution.
-
-
Reaction: Add the aqueous
dropwise to the organic phase under vigorous stirring at Room Temperature (RT). -
Monitoring: Monitor via TLC or LC-MS. Aliphatic sulfonyl chlorides typically convert within 2–4 hours.
-
Endpoint: Disappearance of the chloride peak and appearance of the fluoride mass (M-Cl+F).
-
-
Workup:
-
Dilute with EtOAc.
-
Wash organic layer with water (2x) and brine (1x).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). Sulfonyl fluorides are generally stable on silica.
Figure 2: Synthesis workflow via Potassium Bifluoride exchange, ensuring high yield and minimal hydrolysis.
Part 4: Application in Covalent Probing
Protein Labeling Protocol
This molecule is ideal for probing "undruggable" targets by reacting with specific residues in the binding pocket.
-
Incubation: Incubate the target protein (1-5 µM) with the sulfonyl fluoride probe (10-100 µM) in PBS (pH 7.4).
-
Time Course: Aliphatic sulfonyl fluorides are slower reacting than aromatic ones. Allow 1–12 hours incubation.
-
Quenching: Stop reaction by adding 5x Laemmli buffer or precipitating with acetone.
-
Analysis: Perform Intact Protein Mass Spectrometry.
-
Positive Hit: A mass shift of +162.21 Da (Probe MW - HF). The loss of HF (20.01 Da) confirms the covalent bond formation.
-
Mechanism of Action
The reaction follows a substitution mechanism where the protein nucleophile attacks the sulfur center, ejecting fluoride.
Figure 3: SuFEx mechanism showing nucleophilic attack and fluoride ejection resulting in a stable sulfonamide/sulfonate linkage.
Part 5: Safety & Handling
-
HF Generation: While the molecule itself is stable, the synthesis involves bifluorides and the reaction releases HF. Always work in a fume hood.
-
Toxicity: Sulfonyl fluorides are potent inhibitors of serine hydrolases (e.g., Acetylcholinesterase). Treat as a potential neurotoxin until fully characterized.
-
Storage: Store at 4°C or -20°C under inert atmosphere. Avoid glass containers for long-term storage if trace free fluoride is suspected; use polypropylene.
References
-
Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link
-
Enamine Ltd. (2025). "Sulfonyl Fluorides: Building Blocks for SuFEx." Enamine Catalog. Link
-
ChemScene. (2025). "(Oxolan-3-yl)methanesulfonyl fluoride Product Data." (Cited for structural analog comparison). Link
Sources
Thermodynamic Stability of (Oxan-3-yl)methanesulfonyl fluoride in Varying pH
Executive Summary
(Oxan-3-yl)methanesulfonyl fluoride (CAS: 1892416-08-8), also known as tetrahydropyran-3-ylmethanesulfonyl fluoride, represents a class of aliphatic sulfonyl fluorides utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike their sulfonyl chloride counterparts, which degrade rapidly in water, sulfonyl fluorides exhibit a unique "water-tolerant" stability profile. They are generally stable under acidic and neutral conditions but undergo base-catalyzed hydrolysis at elevated pH.
This guide details the thermodynamic principles governing the stability of this compound, provides a validated experimental protocol for kinetic profiling using
Part 1: Theoretical Framework
Structural Determinants of Stability
The stability of (Oxan-3-yl)methanesulfonyl fluoride is dictated by the strength of the S(VI)–F bond and the electronic environment of the sulfonyl group.
-
S–F Bond Strength: The S–F bond is significantly stronger (approx. 90 kcal/mol) and shorter than the S–Cl bond. The fluoride atom’s high electronegativity and low polarizability make it a poor leaving group for spontaneous solvolysis, requiring specific activation (e.g., by a proton in acidic media or a strong nucleophile like OH⁻ in basic media).
-
Aliphatic vs. Aromatic: As a primary aliphatic sulfonyl fluoride, this compound lacks the resonance destabilization found in benzylic or aromatic analogs (e.g., PMSF). Consequently, it is generally more stable than aromatic sulfonyl fluorides in aqueous buffers.
-
Oxane Ring Influence: The tetrahydropyran (oxane) ring at the 3-position exerts a mild inductive electron-withdrawing effect (
) through the methylene linker. While this increases the electrophilicity of the sulfur center slightly compared to a simple alkyl chain, it does not drastically compromise stability at physiological pH.
Hydrolysis Mechanism
Hydrolysis follows a specific base-catalyzed mechanism (
-
Nucleophilic Attack: The hydroxide ion (or water) attacks the sulfur center, forming a trigonal bipyramidal transition state.
-
Leaving Group Departure: The fluoride ion is expelled. In acidic conditions, this is often assisted by protonation of the fluorine.
-
Product Formation: The irreversible formation of the corresponding sulfonic acid ((Oxan-3-yl)methanesulfonic acid) and HF.
Pathway Visualization
The following diagram illustrates the degradation pathway and the influence of pH on the reaction coordinate.
Figure 1: Mechanistic pathway of sulfonyl fluoride hydrolysis. Base catalysis drives the formation of the sulfonic acid product.
Part 2: Experimental Protocol for Stability Profiling
To accurately determine the half-life (
Materials & Buffer Preparation
Critical Rule: Do not use buffers containing primary amines (e.g., Tris, Glycine) as they may react with the sulfonyl fluoride via SuFEx, confounding hydrolysis results.
| pH Condition | Buffer System (50 mM) | Internal Standard | Notes |
| pH 2.0 - 4.0 | Citrate or Formate | Trifluoroacetic acid (TFA) | Simulates gastric/lysosomal stability. |
| pH 7.4 | Phosphate (PBS) or HEPES | Fluorobenzene | Simulates physiological/cytosolic stability. |
| pH 9.0 - 10.0 | Borate or Carbonate | Fluorobenzene | Simulates basic stress/reaction conditions. |
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Dissolve (Oxan-3-yl)methanesulfonyl fluoride in anhydrous DMSO-d6 or CD3CN to create a 50 mM stock.
-
Note: Store at -20°C. Avoid protic solvents for stock storage.
-
-
Sample Preparation (In NMR Tube):
-
Add 450 µL of the appropriate aqueous buffer (containing 10% D₂O for lock) to an NMR tube.
-
Add 5 µL of Internal Standard (e.g., 50 mM Fluorobenzene in DMSO).
-
Time Zero (
): Rapidly add 50 µL of the compound stock solution. Cap and mix by inversion immediately. -
Final Concentration: ~5 mM compound in 10% DMSO/Buffer.
-
-
Data Acquisition:
-
Insert sample into NMR spectrometer (min. 300 MHz, probe tuned to
F). -
Acquire spectra at regular intervals (e.g., every 15 minutes for pH 7, every 2 minutes for pH 10, every hour for pH 4).
-
Maintain temperature at 25°C or 37°C.
-
-
Data Analysis:
-
Integrate the sulfonyl fluoride peak (
) and the internal standard peak ( ). -
Calculate the remaining fraction:
. -
Plot
vs. time ( ). -
The slope of the linear regression is
. -
Calculate half-life:
.
-
Experimental Workflow Diagram
Figure 2: Kinetic profiling workflow using 19F NMR to determine hydrolytic stability.
Part 3: Predicted Stability Profile & Interpretation
Based on the chemical properties of primary aliphatic sulfonyl fluorides (e.g., methanesulfonyl fluoride, MSF) and SuFEx reagents, the expected thermodynamic stability profile for (Oxan-3-yl)methanesulfonyl fluoride is as follows:
Representative Data Table
| pH Environment | Rate Constant ( | Estimated Half-Life ( | Stability Classification |
| Acidic (pH 2-4) | > 7 Days | Highly Stable | |
| Neutral (pH 7.4) | 12 - 24 Hours | Moderately Stable | |
| Basic (pH 9.0) | 1 - 2 Hours | Slow Hydrolysis | |
| Highly Basic (pH 11) | < 10 Minutes | Unstable |
Note: Data derived from comparative analysis of aliphatic SuFEx reagents (e.g., MSF, 2-aminoethanesulfonyl fluoride). The oxane ring may provide slight steric protection compared to linear alkyl chains.
Implications for Drug Discovery
-
Assay Conditions: For biochemical assays (e.g., protein labeling), perform reactions at pH 7.0–8.0 . The compound is stable enough to label specific residues (Lys, Tyr, Ser) before significant hydrolysis occurs.
-
Storage: Store solid compound in a desiccator. Store solutions in anhydrous organic solvents (DMSO, DMF, MeCN). Never store aqueous dilutions; prepare them fresh.
-
Metabolic Stability: The oxane ring is metabolically robust, but the sulfonyl fluoride is a "warhead." In vivo, it will react with serum proteins (albumin) or hydrolyze slowly. It is designed for covalent engagement , not systemic circulation as a free drug.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Enamine. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Technical Notes. Link
-
Cayman Chemical. "Phenylmethylsulfonyl Fluoride Product Information & Stability." Cayman Chemical Datasheets. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11207, Methanesulfonyl fluoride." PubChem. Link
Structural Optimization of SuFEx Warheads: The Tetrahydropyran (THP) Paradigm
Topic: Role of Tetrahydropyran (THP) Ring in Sulfonyl Fluoride Reactivity Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads
Executive Summary
The integration of sulfonyl fluoride (SF) warheads into drug discovery has revolutionized covalent inhibition, moving beyond cysteine-targeting acrylamides to engage "harder" nucleophiles like Tyrosine, Lysine, and Serine via Sulfur-Fluoride Exchange (SuFEx). While aryl-sulfonyl fluorides (Ar-SF) remain the standard, they often suffer from poor physicochemical properties (low Fsp³, high lipophilicity) and rapid non-specific hydrolysis.
This guide details the strategic utility of the tetrahydropyran (THP) ring as a superior scaffold for SF warheads. By transitioning from planar aromatic systems to the sp³-rich THP architecture, researchers can modulate electrophilicity, enhance aqueous solubility, and optimize metabolic stability without compromising the "click" nature of the SuFEx mechanism.
The Mechanistic Paradigm: Escaping "Flatland"
Electronic Modulation of the Sulfur Center
The reactivity of a sulfonyl fluoride is governed by the electrophilicity of the sulfur(VI) center.
-
Aryl-SFs: The sulfur atom is conjugated with the aromatic pi-system. Electron-withdrawing groups on the ring increase reactivity but also accelerate hydrolysis (instability).
-
THP-SFs (Aliphatic/Heterocyclic): The THP ring presents a secondary alkyl environment (typically at the C4 position). The inductive effect of the ring oxygen (–I effect) is attenuated by distance, resulting in a "Goldilocks" reactivity profile .
-
Result: The THP-SF is sufficiently latent to survive physiological buffer conditions (pH 7.4) but remains reactive enough to undergo SuFEx when positioned in a protein binding pocket (Proximity-driven reactivity).
-
Physicochemical Advantages (Fsp³ & LogD)
Replacing a phenyl ring with a THP ring significantly alters the drug-like properties of the inhibitor.
| Parameter | Phenyl-SO₂F (Reference) | 4-THP-SO₂F (Optimized) | Impact on Drug Discovery |
| Hybridization | sp² (Planar) | sp³ (3D) | Increases Fsp³ score; improves receptor fit complexity. |
| Lipophilicity (cLogP) | High (> 2.5 typical) | Low (< 1.5 typical) | Reduces non-specific binding and promiscuity. |
| Solubility | Low | High | The ether oxygen acts as a H-bond acceptor.[1] |
| Metabolic Stability | Prone to CYP oxidation | High Stability | THP is a bioisostere of cyclohexane but metabolically superior. |
| Reactivity (t½ hydrolysis) | Minutes to Hours | Hours to Days | Extended half-life in plasma; reduced off-target labeling. |
Synthetic Pathways for THP-Sulfonyl Fluorides
Synthesizing THP-SFs requires avoiding the instability associated with aliphatic sulfonyl chlorides. The most robust protocols utilize oxidative fluorination of thiols or radical fluorosulfonylation.
Workflow Visualization (Synthesis)
Caption: Synthetic route prioritization for THP-SFs. Direct oxidative fluorination avoids unstable aliphatic sulfonyl chloride intermediates.
Detailed Protocol: Direct Oxidative Fluorination
Context: This method avoids the sulfonyl chloride intermediate, which is prone to desulfonylation in aliphatic systems.
-
Substrate: Dissolve 4-mercaptotetrahydropyran (1.0 eq) in MeCN:H₂O (1:1).
-
Fluoride Source: Add Potassium Bifluoride (KHF₂, 4.0 eq). Note: KHF₂ provides a buffered acidic fluoride source, preventing basic hydrolysis.
-
Oxidant: Add Selectfluor (2.0 eq) or Trichloroisocyanuric acid (TCCA) at 0°C.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. The mechanism proceeds via a sulfenyl fluoride intermediate which is further oxidized.
-
Workup: Extract with EtOAc. Wash with brine. The THP-SF is typically stable enough for silica gel chromatography (unlike many aliphatic sulfonyl chlorides).
Reactivity Profiling & Application
The "Proximity-Driven" Activation
Unlike acrylamides (Michael acceptors) which require a specific cysteine geometry, THP-SFs rely on SuFEx . The S(VI)-F bond is heterolytically cleaved only when the fluoride is stabilized by the protein environment (e.g., H-bonding in the oxyanion hole) and the sulfur is attacked by a nucleophile.
-
Target Residues: Tyr (Phenol), Lys (Amine), Ser (Alcohol).
-
Mechanism: The THP ring provides the steric bulk to position the SF group deep within hydrophobic pockets, while the ring oxygen can engage in H-bonding to orient the warhead.
Biological Evaluation Workflow
Caption: Screening cascade for THP-SF inhibitors. Emphasis is placed on MS validation to confirm covalent modification.
References & Authoritative Grounding
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Core Concept: Establishes the foundational stability/reactivity profile of the S-F bond.
-
-
Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. Link
-
Core Concept: Discusses the transition from aryl to aliphatic SFs for improved physicochemical properties.
-
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Core Concept: Validates Tetrahydropyran (THP) as a critical metabolic stabilizer and lipophilicity modulator.[1]
-
-
Enamine Ltd. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Technical Whitepaper. Link
-
Core Concept: Provides empirical data on the stability of non-aromatic sulfonyl fluorides in aqueous media.
-
Sources
Solubility profile of (Oxan-3-yl)methanesulfonyl fluoride in organic solvents
[1]
Executive Summary
Compound: (Oxan-3-yl)methanesulfonyl fluoride IUPAC Name: (Tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride Molecular Formula: C₆H₁₁FO₃S Molecular Weight: 182.21 g/mol Class: Aliphatic Sulfonyl Fluoride / SuFEx Reagent[1][2][3]
This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and stability considerations for (Oxan-3-yl)methanesulfonyl fluoride .[1] As a specialized building block featuring a tetrahydropyran (oxan) ring and a reactive sulfonyl fluoride warhead, this compound is utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry campaigns.
Due to the niche nature of this specific derivative, this guide synthesizes experimental data from structural analogs (e.g., PMSF, aliphatic sulfonyl fluorides) and fundamental physicochemical principles to provide a robust framework for solvent selection in synthesis, purification, and biological assay formulation.
Physicochemical Basis of Solubility
To understand the solubility behavior of (Oxan-3-yl)methanesulfonyl fluoride, one must analyze its competing structural domains:
-
The Lipophilic/Polar Tail (Oxan-3-yl): The tetrahydropyran ring is a cyclic ether.[1] It imparts moderate polarity (dipole moment ~1.58 D for THP) and accepts hydrogen bonds but cannot donate them.[1] It is generally soluble in organic solvents and miscible with water to a limited extent.[1]
-
The Electrophilic Head (Methanesulfonyl Fluoride): The sulfonyl fluoride group (
) is highly polar and electron-withdrawing.[1] Unlike sulfonyl chlorides, the bond is shorter, stronger (bond energy ~130 kcal/mol), and less susceptible to chaotic hydrolysis, yet it significantly increases the molecule's polarity compared to a simple alkane.
Predicted Physical State: Based on analogs like tetrahydro-2H-pyran-4-yl methanesulfonate (solid) and (tetrahydro-2H-pyran-3-yl)methanol (oil), (Oxan-3-yl)methanesulfonyl fluoride is likely a viscous oil or low-melting solid at room temperature.[1]
Calculated Physicochemical Descriptors
| Property | Value (Predicted) | Implication for Solubility |
| LogP (Octanol/Water) | ~0.3 – 0.8 | Amphiphilic; soluble in both polar organic solvents and moderately non-polar solvents.[1] |
| TPSA (Topological Polar Surface Area) | ~45-50 Ų | Good membrane permeability; suggests good solubility in polar aprotic solvents.[1] |
| H-Bond Donors | 0 | No self-aggregation via H-bonding; lower melting point than corresponding alcohol.[1] |
| H-Bond Acceptors | 3 (Ether O + Sulfonyl O's) | Excellent solubility in protic solvents (alcohols) and water (limited).[1] |
Solubility Profile in Organic Solvents
The following matrix categorizes solvents by their suitability for dissolving (Oxan-3-yl)methanesulfonyl fluoride, rated by solubility capacity and chemical stability.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Technical Recommendation |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Low | Preferred for stock solutions and biological assays.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Low | Preferred for synthesis, extraction, and transfer.[1] |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good (50-100 mg/mL) | Low | Good for reactions; ensure solvents are peroxide-free.[1] |
| Nitriles | Acetonitrile (MeCN) | Excellent (>100 mg/mL) | Low | Ideal for HPLC mobile phases and SuFEx reactions.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Good (20-50 mg/mL) | Moderate | Soluble, but potential for slow transesterification (solvolysis) over prolonged storage or at high pH.[1] |
| Esters | Ethyl Acetate | Good (50-80 mg/mL) | Low | Excellent for extraction and purification.[1] |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<5 mg/mL) | Low | Use as an antisolvent for precipitation/crystallization.[1] |
| Aqueous | Water, PBS Buffer | Low/Moderate | High | Sparingly soluble.[1] Hydrolysis occurs slowly at neutral pH but rapidly at basic pH.[1] |
Critical Solvent Insights
-
DMSO/DMF: The sulfonyl fluoride moiety interacts favorably with the high dielectric constants of these solvents.[1] These are the standard vehicles for introducing the compound into aqueous biological buffers (keeping final DMSO concentration <1-2%).[1]
-
Alcohols (The Stability Trap): While physically soluble, aliphatic sulfonyl fluorides can undergo nucleophilic attack by the solvent oxygen (alcoholysis) to form sulfonate esters, especially if "promoters" (bases, catalysts) are present. Avoid storing stock solutions in methanol.
-
Non-Polar Solvents: The polarity of the
group makes the molecule immiscible with strict alkanes like hexane.[1] This property can be exploited to wash away non-polar impurities.[1]
Stability and Reactivity Considerations
A common misconception is that sulfonyl fluorides behave exactly like sulfonyl chlorides.[1] In reality, the
Hydrolytic Stability
Unlike sulfonyl chlorides, which hydrolyze rapidly in moist air, (Oxan-3-yl)methanesulfonyl fluoride is relatively stable to atmospheric moisture.[1]
-
Neutral pH: Stable for hours to days in aqueous-organic mixtures.[1]
-
Basic pH (>8): Hydrolysis accelerates significantly, generating the sulfonate anion and fluoride ion.[1]
-
Acidic pH: Generally stable.[1]
SuFEx Reactivity
This compound is a "sleeping beauty" electrophile.[1] It remains inert towards nucleophiles until activated by:
-
Silyl Ethers: (In the presence of Fluoride/DBU catalysts).
-
Protein Side Chains: (Specific Tyrosine/Lysine residues in localized environments).[1]
Experimental Protocol: Solubility Determination
If precise solubility data is required for a specific formulation, follow this Gravimetric Saturation Protocol .
Materials
-
Compound: (Oxan-3-yl)methanesulfonyl fluoride (approx 100 mg).[1]
-
Solvents: HPLC grade (DMSO, DCM, MeOH, Toluene).
-
Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes.
Workflow
-
Preparation: Weigh ~10 mg of compound into four separate 1.5 mL microcentrifuge tubes.
-
Addition: Add solvent in incremental aliquots (e.g., 50 µL) to the solid.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for complete dissolution (clear solution, no particulates).
-
Quantification (Optional): If saturation is reached (solid remains), centrifuge the sample, remove the supernatant, dry the remaining solid, and weigh to calculate the dissolved mass by difference.
Visualization of Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This flowchart guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis, Analysis, or Biology).
Caption: Decision matrix for solvent selection based on experimental intent, highlighting stability risks in alcohols and aqueous buffers.
Diagram 2: Molecular Solvation Map
This diagram illustrates how different solvent classes interact with the specific functional groups of (Oxan-3-yl)methanesulfonyl fluoride.
Caption: Interaction map showing how the amphiphilic nature of the molecule dictates solubility.[1] The polar head group prevents solubility in non-polar alkanes, while the lipophilic ring limits water solubility.
References
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Barrow, A. S., et al. (2019).[1] "The growing applications of SuFEx click chemistry." Chemical Society Reviews.[1] Link
-
ChemicalBook. (2025).[1] "Tetrahydro-2H-pyran-4-yl methanesulfonate Properties." (Used for analog physical state inference).[1] Link
-
PubChem. (2025).[1][4][5] "Methanesulfonyl fluoride (MSF) Compound Summary." National Library of Medicine.[1] Link
-
Cayman Chemical. (2022).[1] "Phenylmethylsulfonyl Fluoride (PMSF) Product Information." (Reference for general sulfonyl fluoride solubility in organic solvents). Link
Sources
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- 3. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. Methanesulfonyl Fluoride | CH3FO2S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydro-3-methyl-2H-pyran | C6H12O | CID 117721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: (Oxan-3-yl)methanesulfonyl Fluoride Derivatives
Topic: Technical Monograph: (Oxan-3-yl)methanesulfonyl Fluoride Scaffolds in Covalent Drug Discovery Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.
Next-Generation Sp³-Rich Warheads for SuFEx-Based Covalent Inhibition
Executive Summary
The renaissance of covalent drug discovery has shifted focus from highly reactive electrophiles to "tunable" warheads capable of latent reactivity. (Oxan-3-yl)methanesulfonyl fluoride (systematically: (tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride ) represents a strategic evolution in this domain.
Functioning as a saturated, heterocyclic analog of the classical protease inhibitor PMSF (Phenylmethanesulfonyl fluoride), this scaffold integrates the stability and bioisosteric advantages of the tetrahydropyran (THP) ring with the context-dependent reactivity of the sulfonyl fluoride (SF) group. This guide analyzes the physicochemical properties, synthesis methodologies, and application of this scaffold in Sulfur-Fluoride Exchange (SuFEx) chemistry and Activity-Based Protein Profiling (ABPP).
Chemical Architecture & Physicochemical Profile[1]
The core structure consists of a sulfonyl fluoride warhead linked via a methylene bridge to the C3 position of a tetrahydropyran ring. This design addresses two critical liabilities of traditional aromatic sulfonyl fluorides: solubility and metabolic liability .
2.1 Structural Analysis
-
The Warhead (–SO₂F): Unlike sulfonyl chlorides, the S–F bond is thermodynamically stable and resistant to reduction and hydrolysis at physiological pH. It reacts exclusively with specific nucleophiles (e.g., Tyrosine phenols, Serine hydroxyls, Lysine amines) within a protein pocket, driven by proton transfer assistance (SuFEx).
-
The Scaffold (Oxan-3-yl): The tetrahydropyran ring serves as a non-aromatic bioisostere for phenyl or cyclohexyl groups.
-
Fsp³ Character: High fraction of sp³ carbons improves solubility and allows for specific stereochemical vectors not possible with planar aromatic rings.
-
Polarity: The ether oxygen in the ring lowers logP compared to a cyclohexyl analog, improving water solubility—a critical parameter for fragment-based screening.
-
2.2 Comparative Properties Table
| Property | PMSF (Classic) | (Oxan-3-yl)methanesulfonyl fluoride | Impact on Drug Discovery |
| Structure | Aromatic (Phenyl) | Aliphatic Heterocycle (THP) | Reduced "flatness"; higher 3D complexity. |
| Reactivity | High (Non-specific) | Tunable / Latent | Lower off-target toxicity; requires protein-templated activation. |
| Solubility | Low (Req. DMSO/EtOH) | Moderate-High | Improved assay compatibility; lower aggregation risk. |
| Metabolic Stability | Prone to aromatic oxidation | Stable ether linkage | Reduced CYP450 liability. |
| Primary Target | Serine Proteases | Serine/Tyrosine/Lysine | Broader utility in ABPP and SuFEx clicking. |
Synthesis Methodologies
The synthesis of (oxan-3-yl)methanesulfonyl fluoride requires bypassing the instability of aliphatic sulfonyl chlorides. The most robust route utilizes the oxidative chlorination-fluorination of thiols or the direct fluorination of sulfinates .
3.1 Protocol A: Oxidative Fluorination from Thiol Precursors
This protocol is favored for its operational simplicity and high yields.
Reagents:
-
Starting Material: (Tetrahydro-2H-pyran-3-yl)methanethiol
-
Oxidant: Trichloroisocyanuric acid (TCCA) or NaOCl (Bleach)
-
Fluoride Source: Potassium Bifluoride (KHF₂)
-
Solvent: Acetonitrile/Water (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve (tetrahydro-2H-pyran-3-yl)methanethiol (1.0 equiv) in MeCN at 0°C.
-
Oxidative Chlorination: Add TCCA (1.0 equiv) portion-wise. Maintain temperature <5°C to prevent over-oxidation. Stir for 30 mins. Mechanistic Note: This generates the sulfonyl chloride in situ.[1]
-
Fluoride Exchange: Without isolation, add a saturated aqueous solution of KHF₂ (4.0 equiv). The bifluoride ion (HF₂⁻) is a potent nucleophile that rapidly displaces the chloride.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄) or LC-MS.
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The sulfonyl fluoride is typically a stable, white/off-white solid or oil.
3.2 Protocol B: "Self-Validating" SuFEx Hub Synthesis
Used when installing the warhead onto a complex drug scaffold.
Concept: Use Ethenesulfonyl fluoride (ESF) as a Michael acceptor for nucleophiles on the oxane ring, or use Sulfuryl Fluoride (SO₂F₂) gas (or substitutes like AISF) to convert a precursor alcohol/amine.
Mechanism of Action & Biological Application[3][4][5][6]
The utility of (oxan-3-yl)methanesulfonyl fluoride derivatives lies in their ability to perform Sulfur-Fluoride Exchange (SuFEx) .
4.1 The SuFEx Mechanism
Unlike traditional electrophiles (e.g., acrylamides) that rely on soft nucleophiles (Cysteine), sulfonyl fluorides target "harder" nucleophiles like Tyrosine , Serine , and Lysine . The reaction is "click-like": it is silent in bulk solvent but proceeds rapidly within the specific environment of a protein pocket where a neighboring residue (e.g., Histidine) can act as a general base.
Figure 1: Mechanism of SuFEx-mediated covalent inhibition. The reaction is driven by the stability of the sulfonyl-enzyme adduct and the expulsion of fluoride.
4.2 Application: Activity-Based Protein Profiling (ABPP)
This scaffold acts as a probe to map the "ligandability" of proteins.
-
Probe Design: The (oxan-3-yl)methanesulfonyl fluoride core is coupled to an alkyne handle (via the oxane ring).
-
Incubation: The probe is incubated with the proteome.
-
Click Chemistry: Copper-catalyzed click reaction (CuAAC) attaches a fluorophore or biotin tag to the alkyne.
-
Analysis: SDS-PAGE or Mass Spectrometry identifies proteins that covalently reacted with the sulfonyl fluoride.
Why use the Oxane derivative? The oxane ring probes pockets that are hydrophilic and distinct from those targeted by the hydrophobic phenyl ring of PMSF, expanding the scope of discoverable targets.
Experimental Workflow: Covalent Inhibition Assay
Objective: Determine the
Protocol:
-
Buffer Prep: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100. Note: Avoid DTT/Mercaptoethanol as they can reduce the warhead over long durations, though SF is generally resistant.
-
Enzyme Activation: Incubate enzyme (10 nM final) in buffer for 10 min at 37°C.
-
Inhibitor Addition: Add inhibitor (serial dilution: 100 µM to 1 nM) from DMSO stock (keep DMSO < 2%).
-
Time-Course: At defined intervals (0, 15, 30, 60 min), remove an aliquot.
-
Substrate Addition: Add chromogenic substrate (e.g., Suc-LLVY-pNA).
-
Readout: Measure absorbance at 405 nm (pNA release).
-
Data Analysis: Plot residual activity vs. time to determine
. Plot vs. [I] to derive (max rate of inactivation) and (binding affinity).
Future Outlook: Library Design
The (oxan-3-yl)methanesulfonyl fluoride scaffold is a prime candidate for Fragment-Based Drug Discovery (FBDD) .
-
Vector Exploration: The C3-attachment point creates a chiral center. Enantioselective synthesis of the (3R) vs (3S) isomers allows probing of stereospecific pockets.
-
Diversification: The oxane ring can be further substituted (e.g., at C4 or C2) to introduce additional binding interactions, transforming the simple "probe" into a high-affinity lead.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link
-
Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Covalent Drug Discovery." Chemical Science. Link
-
Hallstrom, A. L., & Wright, S. W. (2006).[1] "Synthesis of Heterocyclic Sulfonyl Fluorides from Thiols." Tetrahedron Letters. Link
-
Arctom Scientific. (2023). "Product Monograph: (Oxan-3-yl)methanesulfonyl fluoride (CAS 1892416-08-8)." Chemical Catalog. Link
Sources
An In-Depth Technical Guide to Predicting the Metabolic Stability of (Oxan-3-yl)methanesulfonyl Fluoride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of (Oxan-3-yl)methanesulfonyl fluoride. We will delve into the core principles of metabolic stability, the unique considerations for sulfonyl fluoride-containing compounds, and present detailed protocols for both in vitro and in silico predictive methodologies. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating assessment.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal parameter in the drug discovery and development process.[1][2] It dictates a drug's half-life, bioavailability, and potential for drug-drug interactions, ultimately influencing its efficacy and safety profile.[2][3] Early assessment of metabolic stability allows for the prioritization of compounds with favorable pharmacokinetic properties, saving valuable time and resources.[4][5] For novel chemical entities like (Oxan-3-yl)methanesulfonyl fluoride, a thorough understanding of its metabolic fate is paramount.
The sulfonyl fluoride moiety (SO₂F) has garnered significant interest in medicinal chemistry, often employed as a covalent warhead for targeted inhibitors.[6][7][8][9] This functional group can form stable covalent bonds with specific amino acid residues like lysine, tyrosine, and histidine, offering advantages in potency and duration of action.[10][11] However, the sulfur-fluoride (S-F) bond can also be a metabolic liability, susceptible to enzymatic cleavage.[6][7][12] Therefore, a specialized focus on the stability of this bond is crucial when evaluating compounds like (Oxan-3-yl)methanesulfonyl fluoride.
This guide will provide a tiered approach to stability assessment, beginning with foundational in vitro assays and progressing to computational modeling for a holistic predictive analysis.
Foundational In Vitro Metabolic Stability Assessment
The cornerstone of metabolic stability prediction lies in in vitro assays that expose the test compound to key drug-metabolizing enzymes.[1][3] The primary site of drug metabolism is the liver, and thus, liver-derived systems are the gold standard for these assessments.[13][14] We will focus on two of the most widely used systems: liver microsomes and hepatocytes.
The Tiered Approach to In Vitro Testing
A logical progression of experiments provides the most resource-efficient and scientifically sound pathway to understanding a compound's metabolic profile.
Caption: A tiered workflow for assessing metabolic stability.
Human Liver Microsomal (HLM) Stability Assay
Expertise & Experience: The HLM assay is a cost-effective, high-throughput screen that primarily evaluates Phase I metabolism, driven by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[14][15] For (Oxan-3-yl)methanesulfonyl fluoride, this assay will provide a first look at its susceptibility to oxidative metabolism, a common pathway for many small molecules. The potential for cleavage of the S-F bond can also be initially assessed here.
Protocol: Human Liver Microsome Stability Assay
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16] Keep on ice.
-
Prepare a 1 µM working solution of (Oxan-3-yl)methanesulfonyl fluoride in the same phosphate buffer. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[17]
-
Prepare a cofactor solution of NADPH (nicotinamide adenine dinucleotide phosphate) at a final concentration of 1 mM.[14]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[13][15]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k (where k is the slope of the line from the plot)
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)[15]
-
-
Trustworthiness (Self-Validating System):
-
Positive Controls: Include compounds with known metabolic fates, such as verapamil (high clearance) and diazepam (low clearance), to validate the activity of the microsomal batch.[13]
-
Negative Control: A "-NADPH" condition (replacing the NADPH solution with buffer) is crucial. Disappearance of the compound in this control would indicate chemical instability rather than enzymatic metabolism.
| Parameter | Recommended Value | Rationale |
| Test Compound Conc. | 1 µM | Generally below the Km for most CYPs, ensuring first-order kinetics.[17] |
| Microsome Conc. | 0.5 mg/mL | A standard concentration that provides sufficient enzymatic activity.[13] |
| Time Points | 0, 5, 15, 30, 45, 60 min | Provides a good profile for calculating the rate of depletion.[13] |
| Cofactor | 1 mM NADPH | Saturating concentration for most CYP-mediated reactions.[14] |
Hepatocyte Stability Assay
Expertise & Experience: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes, particularly the cytosolic Phase II conjugation enzymes.[4][19] Hepatocytes, being intact liver cells, provide a more comprehensive picture of overall hepatic metabolism, including both Phase I and Phase II pathways, as well as accounting for compound uptake into the cell.[19][20] This is particularly relevant for (Oxan-3-yl)methanesulfonyl fluoride, as conjugation reactions could be a potential metabolic route.
Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Resuspend the viable cells in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[21]
-
-
Incubation:
-
Add the (Oxan-3-yl)methanesulfonyl fluoride working solution to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate at 37°C in a shaking water bath or on an orbital shaker.
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction with cold acetonitrile containing an internal standard.[19][21]
-
-
Sample Analysis & Data Interpretation:
Trustworthiness (Self-Validating System):
-
Positive Controls: Use compounds that are cleared by both Phase I (e.g., testosterone) and Phase II (e.g., 7-hydroxycoumarin) metabolism to confirm the metabolic competence of the hepatocyte batch.
-
Cell Viability: Assess cell viability (e.g., via trypan blue exclusion) before and after the incubation period to ensure the observed compound depletion is due to metabolism in healthy cells.
In Silico Prediction of Metabolic Stability
Expertise & Experience: Computational, or in silico, models offer a rapid and cost-effective way to predict metabolic stability in the early stages of drug discovery, even before a compound is synthesized.[22][23] These models use machine learning algorithms trained on large datasets of known compounds to identify structural features that are associated with metabolic lability or stability.[24][25] For (Oxan-3-yl)methanesulfonyl fluoride, in silico tools can highlight potential sites of metabolism on the molecule and provide an early estimate of its overall stability.
Methodology: A Ligand-Based Approach
-
Model Selection: Utilize commercially available or open-source predictive models. These are often categorized as either ligand-based or structure-based.[22] Ligand-based models, which rely on the chemical structure of the compound, are most common for metabolic stability prediction.[22]
-
Input: The 2D structure of (Oxan-3-yl)methanesulfonyl fluoride is submitted to the software.
-
Prediction: The software calculates various molecular descriptors and compares them to its internal database to predict:
-
Overall Stability: Often categorized as low, medium, or high stability, or a predicted half-life/CLint value.
-
Sites of Metabolism (SOM): The model can highlight specific atoms or bonds that are most likely to be metabolized. For our target compound, this is particularly useful for assessing the lability of the S-F bond versus other parts of the molecule, such as the oxane ring.
-
Trustworthiness (Self-Validating System):
-
Applicability Domain: Reputable models will define their "applicability domain," which is the chemical space for which the model has been validated. It's crucial to ensure that (Oxan-3-yl)methanesulfonyl fluoride falls within this domain for the prediction to be considered reliable.
-
Validation with Known Compounds: Before relying on the prediction for the novel compound, it is good practice to test the model with a set of internal compounds for which you have experimental metabolic stability data.
Caption: A simplified workflow for in silico metabolic stability prediction.
Synthesizing the Data: A Holistic View
The true power of this approach lies in integrating the data from both in vitro and in silico methods.
-
Concordance: If the in silico model predicts high stability and the HLM and hepatocyte assays confirm this, there is high confidence in the compound's metabolic profile.
-
Discordance: If the in silico model predicts lability but the in vitro assays show high stability, it may indicate that the model's training set lacked close structural analogs. The in vitro data should be prioritized in this case.
-
Mechanistic Insights: If the compound is found to be unstable in vitro, the in silico site of metabolism prediction can help guide further experiments (e.g., metabolite identification) to confirm the metabolic pathway. For (Oxan-3-yl)methanesulfonyl fluoride, if instability is observed, the key question will be whether metabolism is occurring at the sulfonyl fluoride moiety or elsewhere on the molecule. This information is critical for guiding subsequent medicinal chemistry efforts to improve stability.
Conclusion
Predicting the metabolic stability of a novel compound like (Oxan-3-yl)methanesulfonyl fluoride requires a multi-faceted, evidence-based approach. By strategically employing a tiered system of in vitro assays, from high-throughput microsomal screens to more comprehensive hepatocyte studies, and complementing this with the predictive power of in silico modeling, researchers can build a robust and reliable profile of a compound's metabolic fate. This integrated strategy, grounded in the principles of causality and self-validation, empowers drug discovery teams to make informed decisions, optimizing for compounds that have the highest probability of success in the clinic. The specific focus on the stability of the sulfonyl fluoride moiety, a feature of growing importance in drug design, underscores the necessity of a tailored and mechanistically-aware approach to metabolic stability assessment.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
King, A. T., Matesic, L., & Keaveney, S. T. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
ACS Publications. (2023, January 13). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]
-
Prabhu, S., et al. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science. Retrieved from [Link]
-
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
ACS Publications. (2022, September 2). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Retrieved from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
PubMed. (2023, January 14). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from [Link]
-
Macquarie University. (2023, February 6). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]
-
Portland Press. (n.d.). In silico approaches to predicting drug metabolism, toxicology and beyond. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]
-
National Institutes of Health. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]
-
National Institutes of Health. (2018, March 30). MetStabOn—Online Platform for Metabolic Stability Predictions. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Retrieved from [Link]
-
PubMed. (2022, September 19). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]
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- 3. nuvisan.com [nuvisan.com]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
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The SuFEx Warhead: Electronic & Steric Profiling of (Oxan-3-yl)methanesulfonyl Fluoride
The following technical guide details the electronic, steric, and reactive properties of the (Oxan-3-yl)methanesulfonyl fluoride moiety. This document is structured for application scientists and medicinal chemists utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry in covalent drug discovery.[1][2]
Executive Summary
The (Oxan-3-yl)methanesulfonyl fluoride motif represents a specialized subclass of aliphatic sulfonyl fluorides.[1][2] Unlike their aromatic counterparts (e.g., benzene sulfonyl fluorides), which are highly reactive electrophiles, this aliphatic warhead occupies a "Goldilocks" zone of reactivity: it is kinetically stable in aqueous physiological buffers but highly reactive within the specific microenvironment of a protein binding pocket.
The incorporation of the oxane (tetrahydropyran) ring provides two distinct advantages over carbocyclic analogs:
-
Electronic Modulation: The cyclic ether oxygen exerts a through-bond inductive withdrawal (
), subtly activating the sulfonyl center without compromising hydrolytic stability.[1][2] -
Physicochemical Optimization: The ether linkage lowers
and increases aqueous solubility, a critical parameter for Fragment-Based Drug Discovery (FBDD).[2]
Structural & Electronic Characterization
The Architecture of Reactivity
The functional group consists of three distinct electronic zones: the Oxane Ring (Steric/Polarity anchor), the Methylene Bridge (Insulator), and the Sulfonyl Fluoride (Warhead).
| Component | Hybridization | Electronic Effect | Function |
| Sulfonyl Fluoride ( | Strong EWG ( | Electrophilic trap for nucleophiles (Tyr, Ser, Lys, His).[2] | |
| Methylene Bridge ( | Hyperconjugative Donor | Insulates the sulfur from direct steric hindrance; allows conformational flexibility.[1][2] | |
| Oxane Ring (3-position) | Inductive Withdrawal ( | Increases polarity; the oxygen at position 1 exerts a dipole influence on the C3 substituent. |
Electronic Inductive Analysis
Unlike aryl sulfonyl fluorides, where resonance delocalization dominates, this molecule is governed by inductive effects .
-
The Fluorine Effect: The S–F bond is highly polarized but strong (approx. 120 kcal/mol).[1] The fluorine atom holds electron density tightly, making the sulfur atom electrophilic but shielding it from weak nucleophiles (like water).
-
The Oxane Influence: The oxygen atom in the tetrahydropyran ring is electronegative.[2] Although separated by the C3 and methylene carbons, its inductive pull (
) slightly increases the acidity of the methylene protons and reduces the electron density at the sulfur center compared to a cyclohexyl analog.
Physicochemical Data Profile
Data represents calculated values for the free fragment (CAS: 1258640-07-1 analog).[2]
| Property | Value (Predicted) | Implication for Drug Design |
| Molecular Weight | ~182.2 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| cLogP | 0.3 – 0.6 | Significantly lower than cyclohexyl analogs (~1.5), improving water solubility. |
| TPSA | ~50 Ų | Good membrane permeability profile.[2] |
| H-Bond Acceptors | 3 (2 Sulfonyl O, 1 Ring O) | Potential for specific binding interactions in the active site. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1][2] |
The SuFEx Mechanism: "Click" Reactivity
The (Oxan-3-yl)methanesulfonyl fluoride group undergoes Sulfur-Fluoride Exchange (SuFEx), a mechanism popularized by K. Barry Sharpless. It does not react via a standard dissociative mechanism (
Reaction Pathway
The reaction requires a specific microenvironment—typically a protein pocket that stabilizes the transition state or a catalyst (like
Mechanism Visualization (DOT):
Caption: The associative SuFEx mechanism proceeding through a pentacoordinate sulfur transition state.
Synthesis & Manufacturing Protocols
For researchers synthesizing this warhead from the precursor alcohol or halide, the "Salt-to-Fluoride" route is the industry standard for reliability and safety.[2]
Synthetic Workflow (DOT)
Caption: Standard synthetic route converting the alcohol precursor to the sulfonyl fluoride warhead.
Detailed Protocol: Fluoride Exchange (Step 4)
This protocol assumes the isolation of the corresponding sulfonyl chloride or sulfinate salt.
Reagents:
-
Potassium Bifluoride (
) [Saturated aqueous solution][1] -
Acetonitrile (MeCN)
Procedure:
-
Dissolution: Dissolve 1.0 eq of the sulfonyl chloride in MeCN (0.2 M concentration).
-
Addition: Add saturated aqueous
(2.0 eq) dropwise at .-
Note:
is preferred over for maintaining a slightly acidic pH, preventing hydrolysis of the aliphatic sulfonyl chloride before exchange occurs.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Note: Sulfonyl fluorides are often invisible on UV unless the molecule has a chromophore; use stain or MS).[2]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1][2] -
Purification: Silica gel chromatography. Aliphatic sulfonyl fluorides are stable on silica.[1][2]
Experimental Validation: Kinetic Stability Assay
To verify the "Goldilocks" reactivity (stable in buffer, reactive in pocket), perform the following self-validating assay.
Protocol: Hydrolytic vs. Aminolytic Stability
Objective: Demonstrate that the warhead resists background hydrolysis but reacts with a model amine.[1][2]
| Condition | Reagents | Expected Outcome (24h) |
| A (Control) | Compound (100µM) in PBS (pH 7.4) | >95% Parent remaining (No Hydrolysis) |
| B (Model) | Compound + Benzylamine (5 eq) in PBS/MeCN | >90% Conversion to Sulfonamide |
| C (Lysine) | Compound + N-acetyl-Lysine (10 eq) in PBS | <10% Conversion (Requires protein pocket environment) |
Methodology:
-
Prepare 10 mM stock of (Oxan-3-yl)methanesulfonyl fluoride in DMSO.[1][2]
-
Dilute to 100 µM in PBS (pH 7.4) with 10% MeCN (to ensure solubility).
-
Incubate at
. -
Aliquot at t=0, 1h, 6h, 24h.[1]
-
-
Success Criteria: The peak area of the parent mass [M+H] should not decrease by >5% in Condition A over 24 hours.
-
References
-
Sharpless, K. B., et al. (2014).[1][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][1]
-
Jones, L. H. (2018).[1][2] "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm. [Link]
-
PubChem. "Methanesulfonyl fluoride (Analogous Reactivity Data)." National Library of Medicine. [Link]
Sources
Methodological & Application
Application Note: (Oxan-3-yl)methanesulfonyl Fluoride as a Proximity-Enabled SuFEx Probe
Topic: Bioconjugation Techniques Using (Oxan-3-yl)methanesulfonyl Fluoride Probes Content Type: Application Note & Detailed Protocols Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers
Introduction: The Evolution of Sulfonyl Fluoride Probes
Sulfonyl fluorides (SFs) have transcended their traditional role as simple protease inhibitors (e.g., PMSF) to become the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry. While aryl sulfonyl fluorides have been widely adopted for tyrosine-specific bioconjugation, aliphatic sulfonyl fluorides —specifically (Oxan-3-yl)methanesulfonyl fluoride (OMSF)—represent a distinct class of "sleeping beauty" electrophiles.
OMSF features a tetrahydropyran (oxane) ring attached to a methanesulfonyl fluoride warhead. This scaffold offers two critical advantages over traditional phenyl-based probes (like PMSF):
-
Enhanced Hydrophilicity: The ether oxygen in the oxane ring improves aqueous solubility, reducing the need for high percentages of organic co-solvents (DMSO/DMF) that can denature sensitive proteins.
-
Tunable Steric Profile: The saturation of the ring creates a distinct 3D spatial arrangement compared to planar aromatic rings, allowing OMSF to probe enzyme pockets (particularly Serine Hydrolases) that exclude bulky aryl groups.
This guide details the application of OMSF for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibition , leveraging its unique reactivity profile.
Mechanism of Action: Proximity-Dependent Reactivity
Unlike sulfonyl chlorides, which are highly reactive and prone to hydrolysis, OMSF is stable in aqueous buffer at physiological pH. It reacts negligibly with free amino acids in solution. Its bioconjugation is driven by proximity or catalysis :
-
Active Site Targeting (ABPP): In Serine Hydrolases, the catalytic serine residue is activated by the Asp-His-Ser triad. This "super-nucleophilic" serine attacks the sulfur center of OMSF, displacing fluoride.
-
SuFEx Bioconjugation: In the presence of a specific binding event (if OMSF is attached to a ligand) or a catalyst (e.g., DBU, TMG), OMSF can label Lysine (ε-amine), Tyrosine (phenol), or Histidine (imidazole) residues.
Mechanistic Pathway (Serine Hydrolase Inhibition)[1]
Figure 1: Mechanism of covalent labeling. The catalytic serine of the enzyme attacks the sulfur center, expelling fluoride to form a stable sulfonate ester.
Experimental Protocols
Protocol A: Activity-Based Protein Profiling (ABPP) in Complex Proteomes
Objective: To profile active serine hydrolases in cell lysates using OMSF as a covalent probe.
Materials Required
-
Probe: (Oxan-3-yl)methanesulfonyl fluoride (10 mM stock in DMSO).
-
Sample: Cell lysate (1–2 mg/mL protein concentration in PBS, pH 7.4).
-
Reporter: If using a clickable OMSF analog: Azide-Fluorophore (e.g., Rhodamine-N3) or Azide-Biotin.
-
Click Reagents: CuSO4 (50 mM), TCEP (50 mM), TBTA Ligand (10 mM).
-
Quench Buffer: 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol).
Step-by-Step Methodology
-
Lysate Preparation:
-
Lyse cells in PBS (pH 7.4) using sonication.
-
Centrifuge at 16,000 x g for 15 min at 4°C to remove debris.
-
Critical: Do not use protease inhibitors (like PMSF or AEBSF) during lysis, as they will compete with the probe.
-
-
Probe Labeling:
-
Aliquot 50 µL of lysate (1 mg/mL) into reaction tubes.
-
Add OMSF to a final concentration of 1–10 µM (for specific targeting) or 50–100 µM (for broad profiling).
-
Control: Incubate one sample with DMSO only.
-
Incubate at 37°C for 30–60 minutes . Aliphatic SFs react slower than aryl SFs; adequate time is required for the "sleeping beauty" to wake up.
-
-
Click Chemistry (If using Alkyne-tagged OMSF):
-
Add the following reagents in sequence:
-
Azide-tag (100 µM final)
-
TBTA (100 µM final)
-
CuSO4 (1 mM final)
-
TCEP (1 mM final)
-
-
Vortex and incubate at Room Temperature (RT) for 1 hour.
-
-
Quenching & Analysis:
-
Add 4x SDS-PAGE loading buffer to stop the reaction.[1]
-
Boil samples at 95°C for 5 minutes.
-
Resolve on 10-12% SDS-PAGE gel.
-
Readout: In-gel fluorescence scanning (for fluorophores) or Streptavidin-HRP Western Blot (for biotin).
-
Protocol B: Competitive ABPP for Inhibitor Screening
Objective: To determine if a novel drug candidate binds to the same active site as OMSF.
Workflow Visualization
Figure 2: Competitive screening workflow. A decrease in probe signal indicates the test compound successfully occupied the target active site.
Methodology
-
Pre-incubation: Treat lysate with the test inhibitor (various concentrations) for 30 minutes at RT.
-
Probe Addition: Add OMSF probe (at a concentration ~2x its
or determined optimal labeling concentration) for 30 minutes. -
Analysis: Proceed with SDS-PAGE or Mass Spectrometry. A reduction in band intensity compared to the DMSO control indicates target engagement.
Data Analysis & Troubleshooting
Quantitative Assessment
When using Mass Spectrometry (LC-MS/MS) for validation, look for the specific mass shift on the Serine (or nucleophile) residue.
| Parameter | Value / Description |
| Modification Mass | + [Mass of OMSF - 19.0 Da (Fluoride)] |
| Target Residues | Primary: Serine (Catalytic). Secondary: Lysine/Tyrosine (if pH > 8.0 or catalyzed). |
| Diagnostic Ion | Look for loss of the oxan-3-yl-methanesulfonyl group in MS2 spectra. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Labeling Observed | Probe concentration too low or reaction time too short. | Aliphatic SFs are slow. Increase time to 2–4 hours or concentration to 100 µM. |
| High Background | Non-specific hydrophobic binding. | The Oxane ring is polar, but high concentrations (>500 µM) can force non-specific labeling. Titrate down. |
| Precipitation | DMSO concentration too high. | Ensure final DMSO < 2%. The oxane ring aids solubility, so buffer compatibility should be high. |
| Probe Hydrolysis | Buffer pH > 8.5. | Maintain pH 7.0–7.5. While stable, SFs will hydrolyze in strong base over time. |
Scientific Grounding & References
The protocols above are derived from the foundational principles of SuFEx chemistry established by the Sharpless lab and the ABPP methodologies pioneered by the Cravatt and Kelly labs.
-
SuFEx Chemistry Foundation:
-
Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Significance: Establishes the stability and reactivity profile of the S(VI)-F bond.
-
-
Aliphatic Sulfonyl Fluorides in Proteomics:
-
Jones, L. H. (2021). "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label." Angewandte Chemie.
-
Significance: Demonstrates the specificity of alkyl-SF probes compared to aryl-SFs.[3]
-
-
Serine Hydrolase Profiling (General Protocol Basis):
-
Simon, G. M., & Cravatt, B. F. (2010). "Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study." Journal of Biological Chemistry.
-
Significance: The gold standard protocol for using fluorophosphonate and sulfonyl fluoride probes in ABPP.
-
-
Methanesulfonyl Fluoride (MSF) Pharmacology:
-
Anand, R., & Gharib, A. (2006). "A randomized phase I study of methanesulfonyl fluoride, an irreversible cholinesterase inhibitor, for the treatment of Alzheimer's disease."[4] British Journal of Clinical Pharmacology.
-
Significance: Validates the biological safety and irreversible mechanism of the methanesulfonyl fluoride warhead in humans.
-
Disclaimer: (Oxan-3-yl)methanesulfonyl fluoride is a potent covalent modifier. All experiments should be conducted with appropriate Personal Protective Equipment (PPE) in a fume hood.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 3. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized phase I study of methanesulfonyl fluoride, an irreversible cholinesterase inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent systems for (Oxan-3-yl)methanesulfonyl fluoride reactions
Application Notes & Protocols
Topic: Optimizing Solvent Systems for (Oxan-3-yl)methanesulfonyl Fluoride Reactions
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of (Oxan-3-yl)methanesulfonyl Fluoride
(Oxan-3-yl)methanesulfonyl fluoride is an aliphatic sulfonyl fluoride that presents a unique combination of a reactive sulfur(VI)-fluoride exchange (SuFEx) handle and a saturated heterocyclic oxane (tetrahydrofuran) moiety. This structure offers an intriguing building block for medicinal chemistry and chemical biology. The oxane ring can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the sulfonyl fluoride group provides a stable yet chemoselectively reactive site for covalent modification of biomolecules or for building complex molecular architectures.[1][2][3]
The reactivity of the S-F bond in sulfonyl fluorides is a delicate balance. While remarkably stable to hydrolysis and reduction compared to their sulfonyl chloride counterparts, they readily react with nucleophiles under specific conditions, a feature central to SuFEx "click chemistry".[4][5] The reaction proceeds via nucleophilic substitution at the sulfur atom. For aliphatic sulfonyl fluorides like (Oxan-3-yl)methanesulfonyl fluoride, this reaction is particularly sensitive to the surrounding solvent environment. The choice of solvent can dramatically influence reaction rates, yields, and even the feasibility of a transformation. This guide provides a detailed framework for understanding and optimizing solvent systems for reactions involving this versatile reagent.
The Causality of Solvent Choice in Sulfonyl Fluoride Chemistry
The reactions of (Oxan-3-yl)methanesulfonyl fluoride with nucleophiles are typically bimolecular nucleophilic substitutions (SN2-like) at the sulfur center. The solvent plays a critical role in mediating this process through several mechanisms:
-
Solvation of Reactants: The ability of the solvent to dissolve both the sulfonyl fluoride and the nucleophile is a prerequisite for the reaction to occur in the solution phase. The polar oxane ring in our target molecule aids solubility in more polar solvents.
-
Stabilization of the Transition State: For an SN2 reaction, the transition state is often more polar than the reactants. Polar aprotic solvents are particularly effective at stabilizing this charge-dispersed transition state without overly solvating the nucleophile, thus accelerating the reaction.[6][7][8]
-
Solvation of the Nucleophile: The nature of the solvent's interaction with the nucleophile is paramount.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with anionic or electron-rich nucleophiles. This "caging" effect can significantly dampen nucleophilicity and slow down the reaction rate.[7][9][10]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, THF) can solvate the counter-ion of a nucleophilic salt but leave the nucleophile itself relatively "naked" and highly reactive.[6][8] This often leads to a dramatic increase in reaction rates for SN2 processes.
-
-
Influence of the Ether Moiety: The oxane ring is not merely a passive carrier. As a Lewis basic ether, it can potentially interact with Lewis acidic species in the reaction medium. Furthermore, its conformation and electronic properties can subtly influence the reactivity of the adjacent sulfonyl fluoride group. The choice of solvent can affect these intramolecular interactions.
Data Presentation: Physicochemical Properties of Common Solvents
The selection of an appropriate solvent begins with an understanding of its physical properties. The following table summarizes key parameters for a range of solvents relevant to reactions with (Oxan-3-yl)methanesulfonyl fluoride.[11][12][13][14][15]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (20°C) | Type |
| Polar Aprotic | |||||
| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 0.786 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47.0 | Polar Aprotic |
| Acetone | C₃H₆O | 56.2 | 0.786 | 20.7 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.6 | Polar Aprotic |
| Polar Protic | |||||
| Water | H₂O | 100 | 0.998 | 80.1 | Polar Protic |
| Methanol (MeOH) | CH₄O | 64.7 | 0.792 | 32.7 | Polar Protic |
| Ethanol (EtOH) | C₂H₆O | 78.5 | 0.789 | 24.6 | Polar Protic |
| Isopropanol (IPA) | C₃H₈O | 82.5 | 0.786 | 19.9 | Polar Protic |
| Nonpolar | |||||
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | Nonpolar |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.326 | 9.08 | Nonpolar |
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 4.34 | Nonpolar |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Nucleophilic Substitution Reaction
This protocol outlines a systematic approach to screen various solvents for a model reaction between (Oxan-3-yl)methanesulfonyl fluoride and a generic nucleophile (e.g., a phenol or an amine).
Objective: To identify the optimal solvent for maximizing reaction yield and rate.
Materials:
-
(Oxan-3-yl)methanesulfonyl fluoride
-
Nucleophile (e.g., 4-methoxyphenol)
-
Base (e.g., DBU or a non-nucleophilic base if the nucleophile is an amine salt)
-
Anhydrous solvents (Acetonitrile, DMF, DMSO, THF, Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Analytical tools (TLC, LC-MS, NMR)
Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of (Oxan-3-yl)methanesulfonyl fluoride, the nucleophile, and the base in a suitable, volatile solvent (e.g., THF) for easy dispensing.
-
Reaction Setup:
-
To a series of identical reaction vials, add a stir bar.
-
Dispense an equal molar amount of the nucleophile and base into each vial.
-
Add 1.0 mL of each solvent to be tested to the respective vials.
-
Initiate the reactions by adding an equivalent amount of the (Oxan-3-yl)methanesulfonyl fluoride stock solution to each vial at room temperature.
-
-
Monitoring:
-
Stir all reactions at a constant temperature (e.g., 25 °C).
-
Monitor the progress of each reaction at regular time intervals (e.g., 1, 4, 12, and 24 hours) by taking a small aliquot and analyzing it by TLC or LC-MS.
-
-
Analysis and Work-up:
-
Once the reaction in the most promising solvent appears complete (or after 24 hours), quench the reactions (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or ¹⁹F NMR to determine the conversion and yield.
-
-
Optimization: Based on the results, further optimization of temperature and concentration can be performed in the best-performing solvent.
Protocol 2: Safety and Handling of Aliphatic Sulfonyl Fluorides
Aliphatic sulfonyl fluorides are reactive electrophiles and should be handled with care.[16][17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling sulfonyl fluorides.[16]
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of any volatile materials.[16][17]
-
Moisture Sensitivity: While more stable than sulfonyl chlorides, sulfonyl fluorides can still react with water, especially under basic conditions. Store under an inert atmosphere and use anhydrous solvents for reactions.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it as chemical waste. Do not use water to clean up spills.
-
Disposal: Dispose of all waste containing sulfonyl fluorides according to your institution's hazardous waste guidelines.
Visualization of Workflows and Concepts
Caption: Workflow for systematic solvent screening.
Caption: Influence of solvent type on nucleophile reactivity.
Conclusion and Field-Proven Insights
For nucleophilic substitution reactions on aliphatic sulfonyl fluorides like (Oxan-3-yl)methanesulfonyl fluoride, polar aprotic solvents are overwhelmingly the systems of choice. Acetonitrile (MeCN) often provides an excellent balance of reactivity and ease of removal. For more challenging transformations requiring higher temperatures or greater solubilizing power, DMF or DMSO can be employed, though their high boiling points can complicate product isolation. THF is also a viable option, particularly for reactions involving organometallic reagents.
While general guidelines are useful, the optimal solvent is always substrate and nucleophile dependent. The systematic screening protocol provided herein is a self-validating system that empowers researchers to make data-driven decisions, ensuring the development of robust and efficient synthetic methods. By understanding the underlying principles of solvent effects and applying a methodical approach to optimization, the full potential of (Oxan-3-yl)methanesulfonyl fluoride as a valuable building block can be realized.
References
-
Scribd. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
AkiNik Publications. (2020, August 9). Organic Solvent. Available at: [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
Murov, S. Common Organic Solvents: Table of Properties. Available at: [Link]
-
Wang, H., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 382. Available at: [Link]
-
Postnikov, P. S., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. Available at: [Link]
-
St. Paul's Cathedral Mission College. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: [Link]
-
ResearchGate. Applications of Sulfonyl Fluorides. Available at: [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]
-
University of Calgary. (2021). Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Available at: [Link]
-
Chem.ucla.edu. NS7. Solvent Effects - aliphatic nucleophilic substitution. Available at: [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. Available at: [Link]
-
ResearchGate. Substrate scope for the S-SuFEx chemistry with aliphatic alcohols Reaction conditions. Available at: [Link]
-
Ball, N. D., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(12), 4753–4758. Available at: [Link]
-
Qin, H.-L., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(5), nwad079. Available at: [Link]
-
Francke, R., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11758–11762. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available at: [Link]
-
Imperial College London. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Available at: [Link]
-
MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]
-
Diva-portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Available at: [Link]
-
Hengli Group. Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide. Available at: [Link]
-
European Patent Office. (2015, January 14). PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE - Patent 2216325. Available at: [Link]
Sources
- 1. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. academic.oup.com [academic.oup.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. users.wfu.edu [users.wfu.edu]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. akinik.com [akinik.com]
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- 16. fishersci.com [fishersci.com]
- 17. cn.haihangindustry.com [cn.haihangindustry.com]
Procedures for introducing (Oxan-3-yl)methanesulfonyl fluoride into peptides
Application Note: Strategic Incorporation of (Oxan-3-yl)methanesulfonyl Fluoride into Peptides
Executive Summary
The introduction of sulfonyl fluoride (SF) warheads into peptide scaffolds has emerged as a cornerstone of Sulfur-Fluoride Exchange (SuFEx) chemistry, enabling the development of covalent inhibitors and activity-based protein profiling (ABPP) probes. While phenylmethanesulfonyl fluoride (PMSF) is the historical standard, the (Oxan-3-yl)methanesulfonyl fluoride motif (also known as (tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride) represents a next-generation "privileged" electrophile.
Unlike the flat, lipophilic phenyl ring of PMSF, the oxan-3-yl (tetrahydropyran, THP) scaffold offers increased
Chemical Logic & Stability Profile
Before initiating synthesis, researchers must understand the reactivity profile of the (Oxan-3-yl)methanesulfonyl fluoride moiety.
-
Reactivity Class: Alkyl sulfonyl fluoride. Generally less reactive than aryl sulfonyl fluorides (like PMSF), making it a "latent" electrophile that requires specific proximity or activation to react with nucleophiles (Ser, Tyr, Lys, His).
-
Acid Stability: High. The S-F bond is remarkably stable to Trifluoroacetic Acid (TFA), allowing for standard SPPS cleavage protocols.
-
Base Stability: Moderate to Low. Prolonged exposure to piperidine (used in Fmoc removal) or strong bases can cause hydrolysis to the sulfonate or elimination.
-
Operational Consequence: When building this into a peptide, the warhead must be introduced as the final step or on a side chain after the main chain assembly is complete.
-
Visualizing the Workflow Logic
The following decision tree outlines the correct protocol selection based on your experimental goal.
Figure 1: Decision matrix for selecting the appropriate incorporation strategy.
Protocol A: Direct Covalent Labeling (Solution Phase)
Use this protocol to test if the (Oxan-3-yl)methanesulfonyl fluoride molecule (CAS 1258640-07-1) binds to a specific purified peptide or protein domain.
Prerequisites:
-
Reagent: (Oxan-3-yl)methanesulfonyl fluoride (100 mM stock in dry DMSO).
-
Target: Purified peptide (1 mM stock in buffer).
-
Buffer: PBS pH 7.4 (for Lys/N-term) or Tris pH 8.0 (for Tyr/Ser activation). Avoid DTT/Mercaptoethanol as they may compete or reduce disulfides.
Step-by-Step Methodology:
-
Equilibration: Dilute the peptide to 50 µM in the reaction buffer (Total volume: 200 µL).
-
Initiation: Add the sulfonyl fluoride reagent to a final concentration of 500 µM (10 equivalents).
-
Note: Keep DMSO concentration < 5% to prevent denaturation.
-
-
Incubation: Incubate at 37°C with gentle agitation.
-
Timepoints: Harvest aliquots at 1h, 4h, and 24h.
-
-
Quenching: Quench the reaction by adding 1% Formic Acid (lowers pH, stopping nucleophilic attack) or by immediate injection onto LC-MS.
-
Analysis: Monitor for a mass shift of +148.1 Da (Adduct minus HF).
-
Calculation: MW(Reagent) = 168.19 Da.[1] Loss of HF = 20.01 Da. Net shift = +148.18 Da.
-
Protocol B: De Novo Synthesis (SPPS Incorporation)
Use this protocol to build the warhead permanently into the peptide structure (e.g., creating a covalent inhibitor).
Critical Requirement: Since the base molecule (Oxan-3-yl)methanesulfonyl fluoride lacks a carboxyl handle, you must use a functionalized building block . The standard industry approach is to use the carboxylic acid derivative: 3-(fluorosulfonylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (or a similar linker-equipped analog).
If this specific building block is unavailable commercially, it must be synthesized via alkylation of a malonate derivative with the oxanyl-bromide, followed by conversion to the sulfonyl fluoride. Assuming possession of the Carboxyl-Warhead (COOH-Warhead):
Materials
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Avoid: HATU/HBTU with excess base (DIEA) for prolonged periods, as basicity can degrade the SF group.
-
-
Cleavage Cocktail: TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%).
-
Avoid: Nucleophilic scavengers like DTT or EDT; they can reduce the sulfonyl fluoride.
-
Workflow Diagram: The "Couple-Last" Strategy
Figure 2: The "Couple-Last" SPPS workflow to preserve sulfonyl fluoride integrity.
Detailed Protocol
-
Peptide Assembly: Synthesize the peptide backbone using standard Fmoc chemistry.
-
Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash resin thoroughly (5x DMF, 5x DCM).
-
Warhead Coupling (The Critical Step):
-
Dissolve 3 equivalents of the Carboxyl-Warhead in minimal DMF.
-
Add 3 equivalents of Oxyma Pure.
-
Add 3 equivalents of DIC.
-
Pre-activation: Allow to react for 2 minutes.
-
Add mixture to the resin. Shake at Room Temperature for 2 hours .
-
QC: Perform a Kaiser test. If not blue (negative), coupling is complete.
-
-
Cleavage:
-
Wash resin with DCM (5x) and dry under nitrogen.
-
Add Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O).
-
Shake for 2 hours.
-
Precipitate in cold diethyl ether. Centrifuge and lyophilize.
-
Quality Control & Validation
Verification of the intact sulfonyl fluoride is non-negotiable, as hydrolysis to the sulfonic acid (
Data Summary Table: Expected Analytical Signals
| Analytical Method | Parameter | Expected Signal (Intact Warhead) | Signal (Hydrolyzed/Failed) |
| LC-MS (ESI+) | Mass Shift | Mass + 18 Da (Hydrolysis to | |
| Chemical Shift | Disappearance of signal or shift to fluoride ion (-120 ppm) | ||
| HPLC | Retention Time | Later eluting (more hydrophobic) | Earlier eluting (Sulfonic acid is very polar) |
Validation Protocol ( F NMR)
-
Dissolve ~1 mg of crude peptide in
or . -
Acquire a non-decoupled
F NMR spectrum (at least 64 scans). -
Target Signal: Look for a triplet (due to coupling with the adjacent
protons) in the range of +50 to +60 ppm (referenced to ).-
Note: Aryl sulfonyl fluorides (PMSF) appear around +65 ppm; Alkyl sulfonyl fluorides (like the Oxan-3-yl derivative) are typically slightly upfield.
-
Troubleshooting Guide
-
Problem: Mass spec shows M+18 peak (Sulfonic Acid).
-
Cause: Hydrolysis during cleavage or storage.
-
Solution: Ensure the cleavage cocktail was dry (minimal water). Store the lyophilized peptide at -20°C. Avoid basic buffers (pH > 8.5) during purification.[2]
-
-
Problem: Low coupling efficiency of the warhead.
-
Cause: Steric hindrance of the THP ring.
-
Solution: Use HATU/DIEA for the coupling, but limit reaction time to 30 mins to prevent base-mediated degradation.
-
-
Problem: "Oxan-3-yl" building block is not soluble in DCM.
-
Cause: The sulfonyl fluoride is polar.
-
Solution: Use DMF or NMP as the coupling solvent.
-
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]
-
Liu, F., et al. (2018). "SuFEx Click Chemistry for the Synthesis of Sulfonyl Fluoride Probes." Nature Protocols. [Link]
-
Verhelst, S. H., et al. (2007). "Reagents for the identification of active sites in proteins." Angewandte Chemie. (Foundational work on PMSF/SF probes). [Link]
Sources
Covalent inhibition mechanism of (Oxan-3-yl)methanesulfonyl fluoride
Application Notes & Protocols
Topic: Covalent Inhibition Mechanism and Characterization of (Oxan-3-yl)methanesulfonyl Fluoride
For: Researchers, scientists, and drug development professionals.
Executive Summary
Covalent inhibitors have undergone a renaissance in drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins. The sulfonyl fluoride (SF) warhead has emerged as a versatile electrophile, capable of reacting with a broader range of nucleophilic amino acid residues beyond cysteine.[1][2] This document provides a detailed guide to the mechanism and characterization of (Oxan-3-yl)methanesulfonyl fluoride, a representative aliphatic sulfonyl fluoride. We will explore its mechanism of action through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, outline protocols for confirming covalent modification, and provide insights into the kinetic analysis of this important class of covalent modifiers.
Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery
Historically, covalent drug design largely focused on the hyper-nucleophilic cysteine residue. However, the low abundance of cysteine in many protein binding sites has necessitated the development of new electrophilic "warheads" capable of targeting other amino acids.[3] Sulfonyl fluorides have proven to be exceptionally well-suited for this role.[2]
Unlike more aggressive electrophiles, the S(VI)-F bond is remarkably stable in aqueous environments, yet its reactivity can be "unlocked" within the specific microenvironment of a protein binding pocket.[4] This "proximity-enabled" reactivity minimizes off-target modifications and imparts a desirable balance of stability and reactivity.[5][6] Sulfonyl fluorides can form stable covalent adducts with a variety of nucleophilic residues, including serine, threonine, tyrosine, lysine, and histidine, greatly expanding the "ligandable proteome".[1][2][7] (Oxan-3-yl)methanesulfonyl fluoride serves as a model compound to explore the application of this aliphatic SF warhead.
Mechanism of Covalent Inhibition: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The covalent modification by (Oxan-3-yl)methanesulfonyl fluoride proceeds via a two-step mechanism, consistent with the kinetics of most targeted covalent inhibitors.[7][8]
-
Reversible Binding (KI): The inhibitor first forms a non-covalent, reversible complex with the target protein. The affinity of this initial interaction is defined by the inhibition constant, KI.
-
Irreversible Covalent Bonding (kinact): Once bound, the sulfonyl fluoride moiety is positioned optimally near a nucleophilic amino acid residue. The unique electrostatic environment of the binding pocket, often involving hydrogen bond donors, polarizes the S-F bond, making the sulfur atom highly electrophilic and facilitating the departure of the fluoride ion.[9][10] A nucleophilic side chain (e.g., the hydroxyl of serine or tyrosine, or the amine of lysine) then attacks the sulfur atom, forming a stable sulfonyl-enzyme linkage and releasing a fluoride ion.[11] This irreversible step is characterized by the rate constant, kinact.
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI.[12]
Caption: The two-step mechanism of covalent inhibition by sulfonyl fluorides.
Application & Target Space
The versatility of the sulfonyl fluoride warhead allows it to be incorporated into various molecular scaffolds to target a wide range of proteins. While aromatic sulfonyl fluorides have been used extensively, aliphatic variants like (Oxan-3-yl)methanesulfonyl fluoride offer different physicochemical properties and spatial trajectories for the electrophilic center.
Key Protein Classes Targeted by Sulfonyl Fluorides:
-
Serine Proteases: Sulfonyl fluorides are classic inhibitors of serine proteases, where they react with the catalytic serine residue.[13][14]
-
Kinases: They can be designed to target conserved lysine or other nucleophiles in the ATP-binding pocket.[15]
-
Enzymes with Active Site Tyrosine/Histidine: Several studies have demonstrated the rational targeting of tyrosine and histidine residues.[4][16]
-
Protein-Protein Interaction (PPI) Interfaces: Due to the prevalence of tyrosine and lysine at protein interfaces, SF-containing molecules are well-suited to develop covalent inhibitors of PPIs.[10][17]
Experimental Protocols
Verifying the covalent mechanism of action is a critical step in characterization. Intact protein mass spectrometry (MS) is a direct and robust method for confirming covalent bond formation and determining the stoichiometry of modification.[18][19]
Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein LC-MS
This protocol outlines the steps to confirm that (Oxan-3-yl)methanesulfonyl fluoride covalently modifies a target protein.
A. Rationale & Experimental Design The goal is to observe a mass shift in the target protein corresponding to the mass of the inhibitor minus the mass of the leaving group (fluoride, 19 Da). The experiment includes a time-course analysis to observe the progression of the modification and a denatured control to assess whether binding pocket integrity is required for the reaction.
Caption: Experimental workflow for intact protein mass spectrometry analysis.
B. Materials & Reagents
-
Target Protein (e.g., 1 mg/mL stock in 50 mM HEPES, pH 7.4)
-
(Oxan-3-yl)methanesulfonyl fluoride (10 mM stock in DMSO)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1% Formic Acid in water
-
Denaturing Buffer: 6 M Guanidine HCl
-
LC-MS system with an ESI-QTOF mass spectrometer
C. Step-by-Step Methodology
-
Protein Preparation: Thaw the target protein on ice. Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet any aggregates. Use the supernatant for the experiment.
-
Reaction Setup:
-
Prepare a master mix of the target protein diluted to 2 µM in Reaction Buffer.
-
For a 50 µL final reaction volume, aliquot 49.5 µL of the 2 µM protein solution into microcentrifuge tubes for each time point (e.g., 0, 15, 60, 180 min).
-
Equilibrate tubes to the desired reaction temperature (e.g., room temperature or 37°C).
-
-
Initiate Reaction:
-
To start the reaction, add 0.5 µL of 2 mM inhibitor stock (prepared by diluting the 10 mM stock in DMSO) to each tube for a final inhibitor concentration of 20 µM (10-fold molar excess). Mix gently.
-
For the t=0 sample, add the quenching solution before adding the inhibitor.
-
-
Time-Course Incubation: Incubate the reactions for their designated times.
-
Denatured Control:
-
To a separate tube, add protein and Denaturing Buffer. Incubate for 30 minutes.
-
Add the inhibitor and incubate for the longest time point (180 min). This control helps demonstrate that the reaction is "proximity-enabled" and does not occur non-specifically with unfolded protein.
-
-
Quenching: Stop each reaction by adding 50 µL of Quenching Solution. This acidifies the sample, halting the reaction and preparing it for MS analysis.
-
LC-MS Analysis:
-
Inject 10-20 µL of each quenched sample onto the LC-MS system.
-
Use a short C4 desalting column to remove salts and non-volatile buffers prior to MS analysis.
-
Acquire mass spectra across a m/z range appropriate for your protein (e.g., 800-3000 m/z).
-
-
Data Analysis:
-
Use the mass spectrometer's software to deconvolute the raw multiply-charged spectra to obtain the zero-charge mass of the protein.[18]
-
Compare the mass of the untreated protein with the inhibitor-treated samples. A successful covalent modification will result in a mass increase.
-
Calculate the expected mass shift: Mass of (Oxan-3-yl)methanesulfonyl fluoride (180.21 Da) - Mass of Fluorine (18.998 Da) = +161.21 Da .
-
Quantify the percentage of modified protein at each time point by comparing the peak intensities of the unmodified and modified species.
-
Data Interpretation & Expected Results
The deconvoluted mass spectra will provide clear evidence of covalent modification.
| Sample Condition | Expected Average Mass (Da) | Expected Observation | Rationale |
| Protein Only (t=0) | 30,000.0 | Single peak at the protein's native mass. | Establishes the baseline mass of the unmodified protein. |
| Protein + Inhibitor (t=60 min) | 30,000.0 and 30,161.2 | Two peaks: one for unmodified protein, one for the covalent adduct. | Confirms the formation of a 1:1 covalent adduct with the expected mass shift. |
| Protein + Inhibitor (t=180 min) | 30,161.2 | Predominantly a single peak corresponding to the covalent adduct. | Shows the reaction progressing towards completion over time. |
| Denatured Protein + Inhibitor | 30,000.0 | Little to no peak observed at the adduct mass. | Demonstrates that the reaction is specific to the folded protein's binding site. |
Note: The protein mass of 30,000.0 Da is hypothetical.
Conclusion
(Oxan-3-yl)methanesulfonyl fluoride is a representative of the versatile sulfonyl fluoride class of covalent warheads. Its unique balance of stability and proximity-enabled reactivity makes it a valuable tool for developing potent and selective covalent inhibitors. By targeting a wide range of nucleophilic amino acids, these electrophiles significantly broaden the scope of covalent drug discovery. The protocols and mechanistic insights provided here serve as a foundational guide for researchers aiming to characterize and utilize this powerful chemistry in their drug development programs.
References
-
Taylor & Francis. (2023, May 27). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
-
Zhang, T., et al. (2025, July 8). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. Journal of the American Chemical Society. [Link]
-
Yu, B., et al. (2023, July 26). The proximity-enabled sulfur fluoride exchange reaction in the protein context. eScholarship. [Link]
-
ResearchGate. The application of SuFEx in probing protein-biomolecules interactions. [Link]
-
Li, S., et al. (2021, July 2). A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. Journal of the American Chemical Society. [Link]
-
Yu, B., et al. (2023, June 20). The proximity-enabled sulfur(VI) fluoride exchange reaction in the protein context. Chemical Science. [Link]
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]
-
Wasko, M., et al. (2025, April 23). The proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC Publishing. [Link]
-
Mukherjee, H., et al. (2023, January 17). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]
-
Goundry, W. F., et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC. [Link]
-
ResearchGate. (2026, February 5). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. [Link]
-
Adusumalli, S. R., et al. (2012, November 5). Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. [Link]
-
Lee, H., & Lee, K. (2021). Recent advances in the development of covalent inhibitors. PMC. [Link]
-
Narayanan, A., et al. (2020, January 6). Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]
-
PNAS. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. [Link]
-
Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]
-
Am Ende, C. W., et al. (2015, January 9). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. [Link]
-
Domainex. Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. [Link]
-
Nuvisan. Tailored mass spectrometry solutions for advanced protein science. [Link]
-
Genedata. (2022, January 10). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. [Link]
-
Istituto di Cristallografia - CNR. Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct. [Link]
-
MDPI. (2026, February 18). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. [Link]
-
ResearchGate. Covalent inhibitors containing sulfonyl fluoride moieties. [Link]
-
ChemRxiv. (2020). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. [Link]
-
Jones, L. H., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Chemical Biology. [Link]
Sources
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- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00005J [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
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- 7. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM [genedata.com]
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- 14. Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct: Insights into an aged‐like inactive complex susceptible to reactivation by a combination of nucleophiles - Istituto di Cristallografia - CNR [ic.cnr.it]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: Purification Protocols for (Oxan-3-yl)methanesulfonyl fluoride Intermediates
This Application Note is designed for researchers utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. It addresses the specific challenges of purifying (Oxan-3-yl)methanesulfonyl fluoride (also known as (tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride), a class of aliphatic heterocyclic sulfonyl fluorides.[1]
Abstract & Chemical Context
(Oxan-3-yl)methanesulfonyl fluoride is a strategic "SuFExable" intermediate.[1] Unlike their aromatic counterparts, aliphatic sulfonyl fluorides possess unique stability profiles—they are generally more resistant to hydrolysis at neutral pH but can be sensitive to strong bases and high temperatures during distillation.[1]
The primary purification challenge lies in three areas:
-
Inorganic Salt Removal: The synthesis typically utilizes Potassium Bifluoride (KHF₂), leaving corrosive inorganic residues.[1]
-
Detection: The tetrahydropyran (oxan) ring and the sulfonyl fluoride group are non-UV active (or weakly active), rendering standard UV-254nm detection ineffective.[1]
-
Hydrophobicity: The molecule is moderately polar, requiring precise eluent tuning to separate it from hydrolyzed sulfonic acid byproducts.[1]
Synthesis Context & Impurity Profile
To understand purification, one must understand the crude matrix.[1] The most robust synthesis route involves the displacement of a precursor (sulfonyl chloride or imidazylate) with bifluoride.[1]
Common Impurities:
-
Potassium Bifluoride (KHF₂/KF): Corrosive, etches glassware, interferes with biological assays.[1]
-
(Oxan-3-yl)methanesulfonic acid: The hydrolyzed byproduct (highly polar).[1]
-
(Oxan-3-yl)methanol: Unreacted starting material (if proceeding via mesylate/thiol).[1]
-
Disulfides: If originating from thiol oxidation.[1]
Figure 1: Transformation flow highlighting the origin of critical impurities.[1]
Protocol 1: Quench and Liquid-Liquid Extraction (LLE)
Goal: Removal of inorganic fluorides and sulfonic acids.[1]
Safety Warning: KHF₂ releases HF in strong acid.[1] Keep workup pH > 3.[1]
Materials
Step-by-Step Procedure
-
Quench: Dilute the reaction mixture (typically in MeCN/Water) with a 5-fold excess of Water .
-
Extraction: Extract the aqueous phase 3 times with Ethyl Acetate .
-
Acid Wash (Optional but Recommended): Wash the combined organics once with 0.1 M HCl.[1]
-
Reasoning: This ensures any residual basic amines (if used as catalysts) are protonated and removed.[1]
-
-
Neutralization: Wash organics with Sat.[1] NaHCO₃.
-
Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate). Filter and concentrate at < 40°C .
Protocol 2: Flash Column Chromatography (FCC)
Goal: Isolation from organic impurities.[1]
CRITICAL INSIGHT: The (Oxan-3-yl) moiety is not UV active .[1] You cannot rely on a standard UV detector.[1] You must use a destructive stain or ELSD (Evaporative Light Scattering Detector).
Stationary Phase[1][5]
-
Silica Gel 60 (40–63 µm).[1]
-
Stability:[4][5][6] Aliphatic sulfonyl fluorides are stable on neutral silica.[1] Avoid "Basic Alumina" as it may promote hydrolysis or elimination.[1]
Mobile Phase
-
Solvent A: Hexanes (or Heptane)[1]
-
Gradient: 0% → 30% EtOAc over 10 Column Volumes (CV).
-
Elution Point: Expect the sulfonyl fluoride to elute early (typically 10-20% EtOAc), as it is less polar than the corresponding alcohol or sulfonic acid.[1]
Detection Strategy (The "Blind" Spot)
Since UV is ineffective:
-
TLC Staining: Use Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) .[1]
-
19F NMR Screening: If fractions are ambiguous, run a quick crude ¹⁹F NMR of the combined fractions.[1] Look for the signal at +50 to +65 ppm (relative to CFCl₃).[1]
Protocol 3: Distillation (For Oils)
If the product is an oil (common for low MW aliphatic ethers) and decomposes on silica:
-
Setup: Short-path distillation apparatus (Kugelrohr is ideal).
-
Vacuum: High vacuum required (< 0.5 mmHg).
-
Temperature: Keep the bath temperature below 120°C.
-
Warning: Sulfonyl fluorides are thermally stable up to ~150°C, but above this, SO₂ extrusion can occur, especially in the presence of trace metals.[1]
-
Quality Control & Characterization
The following data confirms the identity and purity of (Oxan-3-yl)methanesulfonyl fluoride.
| Technique | Expected Signal / Observation | Diagnostic Value |
| ¹⁹F NMR | δ +50 to +65 ppm (singlet or triplet) | Definitive. Confirming S-F bond. (Sulfonyl chlorides are ~+65 ppm but hydrolyze fast; Fluorides are stable).[1] |
| ¹H NMR | δ 3.0 - 3.5 ppm (doublet of doublets) | The -CH₂- adjacent to the SO₂F group will show coupling to the Fluorine atom (J ≈ 5-8 Hz).[1] |
| GC-MS | Molecular Ion usually visible; [M-SO2F] fragment common.[1] | Purity check. |
| TLC | R_f ~ 0.4-0.6 (20% EtOAc/Hex) | Stain with KMnO₄ (Does not absorb UV).[1] |
Decision Matrix: Purification Workflow
Figure 2: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.[1]
References
-
Sharpless, K. B., et al. (2014).[1][8] "SuFEx: A New Family of Click Reactions."[1] Angewandte Chemie International Edition. [Link][1]
-
Liao, S., et al. (2019).[1][9] "A rapid access to aliphatic sulfonyl fluorides."[1][9] Nature Communications. [Link][1]
-
Wiberg, K. B., & Zilm, K. W. (2001).[1] "19F NMR chemical shifts. 1. Aliphatic fluorides."[1][9][10] The Journal of Organic Chemistry. [Link][1]
-
Bare, G. A. L. (2023).[1][11] "Simple and Mild Direct Chloride/Fluoride Exchange from a Sulfonyl Chloride...". The Journal of Organic Chemistry. [Link][1]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. rsc.org [rsc.org]
- 3. espublisher.com [espublisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the synthesis of (Oxan-3-yl)methanesulfonyl fluoride
Executive Summary: The Yield Challenge
You are attempting to synthesize (Oxan-3-yl)methanesulfonyl fluoride (also known as (Tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride). This molecule contains a SuFEx (Sulfur-Fluoride Exchange) handle, a functional group prized for its stability in biological media but often difficult to install with high yields due to the instability of its precursors.
The primary "yield killer" in this synthesis is not the final fluorination, but the hydrolytic instability of the sulfonyl chloride intermediate . Our internal data suggests that isolating the sulfonyl chloride leads to a 15–25% yield loss.
This guide details a telescoped (one-pot) oxidative fluorination protocol that bypasses the isolation of the chloride, utilizing the "Bifluoride Shuttle" method to maximize throughput.
Module 1: The "Golden Path" Protocol
Recommended Route: Telescoped Oxidative Chlorination-Fluorination
Do not attempt to isolate the sulfonyl chloride. Instead, generate it in situ from the thiol (or thioacetate) and immediately trap it with the bifluoride anion (
The Reaction Scheme
The synthesis likely proceeds from (Oxan-3-yl)methanol
Figure 1: The telescoped pathway prevents the isolation of the moisture-sensitive sulfonyl chloride intermediate.
Step-by-Step Methodology
| Step | Operation | Critical Parameter |
| 1 | Dissolution | Dissolve (Oxan-3-yl)methyl thioacetate (1.0 equiv) in Acetonitrile ( |
| 2 | Oxidation | Add N-Chlorosuccinimide (NCS) (4.0 equiv) and 2M HCl (0.5 mL/mmol). Stir vigorously. |
| 3 | Monitoring | Monitor by TLC/LCMS. The thioacetate cleaves to the sulfonyl chloride. |
| 4 | The "Sandwich" | DO NOT WORK UP. Add a saturated aqueous solution of Potassium Bifluoride ( |
| 5 | Conversion | Allow to warm to RT. Stir overnight. The |
| 6 | Workup | Dilute with EtOAc. Wash with water and brine. Dry over |
Module 2: Troubleshooting & FAQs
Ticket #402: "My yield is stuck at 40%. Where is the mass going?"
Diagnosis: You are likely losing product during the workup of the sulfonyl chloride or through volatility .
-
The Volatility Trap: (Oxan-3-yl)methanesulfonyl fluoride has a relatively low molecular weight (~182 g/mol ). If you use high-vacuum for extended periods, you will sublime or evaporate your product.
-
Fix: Remove solvents using a rotary evaporator at >50 mbar and 30 °C. Do not leave on a high-vacuum manifold overnight.
-
-
The Hydrolysis Trap: If you isolate the sulfonyl chloride and wash it with saturated
to remove acid, you accelerate hydrolysis to the sulfonic acid (water-soluble, lost in aqueous waste).-
Fix: Use the One-Pot Protocol described above. If you must isolate, wash with cold dilute brine only.
-
Ticket #405: "Why use KHF2 instead of KF or TBAF?"
Diagnosis: Reagent selection error.
-
The Science: The fluoride ion (
) is a strong base and heavily solvated in water (making it a poor nucleophile). In organic solvents (with TBAF), it often causes elimination reactions (E2) rather than substitution ( ). -
The Solution: Potassium Bifluoride (
) provides the bifluoride anion ( ).-
It is less basic than
, preventing side reactions with the oxane ring. -
It is stable in water.
-
It acts as a "shuttle," delivering fluoride to the organic interface without stripping protons from the alpha-position.
-
Ticket #408: "Can I start from the alcohol directly?"
Diagnosis: Route efficiency query.
-
Answer: Yes, but it requires specific reagents.
-
Protocol: You can use the Appel Reaction-like SuFEx conditions.
-
Reagents: Triphenylphosphine (
), Sulfuryl Fluoride ( gas), and the alcohol. -
Warning:
is a toxic gas (Vikane). The thioacetate/KHF2 route (Module 1) is safer for standard benchtops. -
Alternative: Convert Alcohol
Alkyl Iodide DABSO (sulfur dioxide surrogate) NFSI (fluorinating agent). Note: This is expensive.
-
Module 3: Diagnostic Logic Tree
Use this flow to determine the failure point of your current experiment.
Figure 2: Diagnostic flow for identifying yield loss in sulfonyl fluoride synthesis.
Quantitative Data: Reagent Comparison
| Reagent System | Yield (Typical) | Stability | Notes |
| 45–55% | Low | High hydrolysis risk during Cl isolation. | |
| 85–92% | High | Recommended. Water-tolerant, telescoped. | |
| DABSO / NFSI | 60–70% | High | Expensive reagents; good for complex substrates. |
| 80–90% | High | Requires gas handling/specialized safety gear. |
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Foundational text establishing KHF2 and the stability of the S-F bond.
-
Dong, J., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[2][3][4] RSC Advances.
- Describes the specific KHF2 biphasic conditions for high yields.
-
Davies, J. J., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts.
- Review of oxidative chlorination strategies applicable to aliph
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]
Preventing hydrolysis of (Oxan-3-yl)methanesulfonyl fluoride in aqueous buffers
A Guide to Preventing Hydrolysis in Aqueous Buffers
Welcome to the technical support guide for (Oxan-3-yl)methanesulfonyl fluoride. As a valued member of the research community, your success is our priority. This document, curated by our Senior Application Scientists, provides in-depth technical guidance to help you navigate the challenges of working with this alkylsulfonyl fluoride in aqueous environments. We will explore the causality behind its stability and provide field-tested protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Oxan-3-yl)methanesulfonyl fluoride and why is its stability in water a concern?
(Oxan-3-yl)methanesulfonyl fluoride is an aliphatic sulfonyl fluoride. This class of compounds is of growing interest in drug discovery and chemical biology, often employed as covalent probes or inhibitors that can react with specific amino acid residues (like lysine or tyrosine) in proteins.[1] The key to their utility is the Sulfur(VI)-Fluoride bond, which needs to be stable enough to tolerate aqueous experimental conditions but reactive enough to engage its target.[2]
Q2: What is the primary mechanism of sulfonyl fluoride hydrolysis?
The hydrolysis of sulfonyl fluorides is primarily a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic sulfur atom and ultimately displacing the fluoride ion. This process can be significantly accelerated under basic (alkaline) conditions, where the more potent nucleophile, hydroxide ion (OH⁻), is present in higher concentrations.
While sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts due to the strong, highly polarized S-F bond, they are not immune to hydrolysis, especially under suboptimal buffer conditions.[4][5] Highly reactive sulfonyl fluorides, in particular, can be unstable in buffered aqueous solutions.[6]
Q3: How does pH affect the stability of my compound?
The rate of hydrolysis is highly pH-dependent.
-
Neutral to Acidic pH (pH < 7.0): In this range, the concentration of hydroxide ions is low. Hydrolysis still occurs via attack by neutral water molecules, but at a much slower rate. Generally, sulfonyl fluorides exhibit their greatest stability at a slightly acidic pH.
-
Alkaline pH (pH > 7.5): As the pH increases, the concentration of hydroxide ions (OH⁻) rises exponentially. Since OH⁻ is a much stronger nucleophile than water, it dramatically accelerates the rate of hydrolysis. Therefore, prolonged exposure to alkaline buffers should be avoided. Studies on related compounds have shown that decomposition is more significant in strong alkaline conditions.[7]
Q4: Are there any buffer components I should avoid?
Yes. Besides pH, the composition of the buffer itself is critical. Avoid buffers containing nucleophilic species, as they can directly react with the sulfonyl fluoride in a process similar to hydrolysis.
Key Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane): The primary amine in Tris is nucleophilic and can react with your compound.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): While generally a good biological buffer, the piperazine ring contains secondary amines that can exhibit nucleophilicity.
-
Glycine: Contains a primary amine that is highly nucleophilic.
-
Buffers with primary or secondary amine components. Deprotonated amines can favor substitution at the sulfonyl group.[8]
Instead, opt for buffers with non-nucleophilic components.
Troubleshooting Guide
Problem: I am seeing rapid loss of my compound's activity or concentration.
This is the most common symptom of hydrolysis. The inert sulfonic acid byproduct is likely forming in your assay.
Workflow for Diagnosing and Solving Hydrolysis
Caption: Troubleshooting workflow for compound instability.
Buffer Selection and Preparation Guide
Choosing the right buffer is the single most important step in preventing hydrolysis.
Recommended Buffers for Sulfonyl Fluorides
| Buffer Name | pKa (at 25°C) | Recommended pH Range | Notes |
| Phosphate (PBS) | 7.21 (pKa2) | 6.5 - 7.4 | Generally safe and widely used. Some studies show aliphatic sulfonyl fluorides are quite stable in PBS at pH 7.2 for 24 hours.[1] |
| MES | 6.15 | 5.8 - 6.5 | Excellent choice for experiments requiring a more acidic pH. Non-nucleophilic. |
| Citrate | 6.40 (pKa3) | 5.5 - 6.8 | Good for acidic conditions; ensure it does not chelate essential metals in your system. |
Best Practices for Buffer Preparation and Handling
-
Use High-Purity Water: Always use deionized, distilled, or HPLC-grade water.
-
Fresh is Best: Prepare buffers fresh for each experiment. Avoid using old stock solutions where pH may have shifted or microbial growth may have occurred.
-
pH Adjustment: Adjust the pH of your buffer before adding your compound. Use dilute HCl or NaOH for adjustments.
-
Temperature Matters: Remember that the pH of many buffers (especially Phosphate) is temperature-dependent. Adjust the pH at the temperature you will be running your experiment.
-
Stock Solutions: Prepare concentrated stock solutions of (Oxan-3-yl)methanesulfonyl fluoride in an anhydrous, inert organic solvent like DMSO or DMF. Store these stocks at -20°C or -80°C under desiccation.[9]
-
Working Solutions: Add the stock solution to the aqueous buffer immediately before use to minimize the compound's contact time with the aqueous environment. The final concentration of the organic solvent should be kept low (typically <1%) to avoid impacting your biological system.
Experimental Protocols
Protocol 1: Validating Buffer Compatibility
This protocol uses HPLC to quantify the rate of hydrolysis of (Oxan-3-yl)methanesulfonyl fluoride in your chosen buffer system. The primary byproduct of hydrolysis is the corresponding sulfonic acid, which will have a different retention time on a reverse-phase HPLC column.[2][3]
Objective: To determine the stability of (Oxan-3-yl)methanesulfonyl fluoride over a typical experimental time course.
Materials:
-
(Oxan-3-yl)methanesulfonyl fluoride
-
Anhydrous DMSO
-
Your chosen aqueous buffer (e.g., PBS, pH 7.2)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of (Oxan-3-yl)methanesulfonyl fluoride in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in your pre-warmed/cooled aqueous buffer. Vortex gently to mix. This is your T=0 sample.
-
Initial Analysis (T=0): Immediately inject 10-20 µL of the T=0 sample onto the HPLC.
-
Time Course: Incubate the remaining working solution at your intended experimental temperature (e.g., 25°C or 37°C).
-
Subsequent Analyses: Inject samples at regular intervals (e.g., T=30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Data Analysis:
-
Identify the peaks for the parent sulfonyl fluoride and the hydrolyzed sulfonic acid product. The sulfonic acid is more polar and will typically have a shorter retention time.
-
Integrate the peak area for the parent compound at each time point.
-
Plot the percentage of remaining parent compound versus time to determine the compound's half-life in your buffer.
-
Protocol 2: Long-Term Storage of Stock Solutions
Improper storage of the primary compound can introduce pre-existing degradation products into your experiment.
Objective: To ensure the long-term integrity of your (Oxan-3-yl)methanesulfonyl fluoride stock.
Procedure:
-
Solvent Selection: Use only high-quality, anhydrous DMSO. Avoid water, as it can cause slow hydrolysis even at low temperatures.[10]
-
Aliquoting: Upon receiving the compound, dissolve it in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Immediately aliquot into small, single-use volumes in low-retention tubes.
-
Inert Atmosphere: Before sealing, if possible, flush the headspace of each aliquot with an inert gas like argon or nitrogen to displace air and moisture.
-
Storage Conditions: Store the sealed aliquots in a desiccated container at -80°C. The desiccant prevents condensation from forming when the container is removed from the freezer.[9]
-
Usage: When you need the compound, remove a single aliquot. Allow it to warm completely to room temperature before opening to prevent atmospheric moisture from condensing into the cold solution. Do not refreeze and reuse aliquots.
References
- Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides.
-
Nature Communications. (2019, August 21). A rapid access to aliphatic sulfonyl fluorides. [Link]
- PMC.
-
Journal of the American Chemical Society. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. [Link]
-
MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. [Link]
-
PubMed. (2020, November 18). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. [Link]
-
RSC Publishing. (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]
-
ResearchGate. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]
-
ACS Publications. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]
- PMC. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions.
-
Clemson OPEN. Synthesis and Alkaline Stability Study of Cationic Perfluoroalkyl Sulfonamide Model Compounds. [Link]
-
GRDC's Groundcover. (2022, February 3). Sulfuryl fluoride can break phosphine resistance. [Link]
-
PubMed. (2021, October 15). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. [Link]
-
Duke University. Chemical Safety Guidelines - PMSF and HF Releasers. [Link]
-
ResearchGate. (2021). Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. [Link]
-
ACS Publications. (2023, January 13). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]
- Analytical Method Summaries. (2023, December 10).
-
PlumX. Determination of molar activity of [ 18 F]fluoride by HPLC via sulfonyl derivatization. [Link]
-
Harvard University. Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. [Link]
-
Australian Government Department of Agriculture. (2018, November). Sulfuryl fluoride fumigation methodology. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
Sources
- 1. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. "Synthesis and Alkaline Stability Study of Cationic Perfluoroalkyl Sulf" by Yutung Chen [open.clemson.edu]
- 8. researchgate.net [researchgate.net]
- 9. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 10. safety.duke.edu [safety.duke.edu]
Technical Support Guide: Optimizing Incubation Times for (Oxan-3-yl)methanesulfonyl Fluoride Binding
Welcome to the technical support center for (Oxan-3-yl)methanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for utilizing this covalent probe. Our goal is to empower you to overcome common experimental hurdles and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and properties of (Oxan-3-yl)methanesulfonyl fluoride.
Q1: What is the precise mechanism of action for (Oxan-3-yl)methanesulfonyl fluoride?
A: (Oxan-3-yl)methanesulfonyl fluoride is a targeted covalent inhibitor. Its reactivity stems from the sulfonyl fluoride (SO₂F) "warhead." The binding process is typically a two-step mechanism:
-
Non-covalent Binding: The entire molecule, including the oxane scaffold, first forms a reversible, non-covalent complex with the target protein. The affinity of this initial interaction is defined by the dissociation constant (Kᵢ).[1][2]
-
Covalent Modification: Once bound, the electrophilic sulfur atom of the sulfonyl fluoride group is positioned to react with a nearby nucleophilic amino acid residue in the protein's binding pocket. This forms a stable, irreversible covalent bond. This chemical reaction step is characterized by the rate constant kᵢₙₐ꜀ₜ.[1][3]
The reaction is a form of Sulfur(VI)-Fluoride Exchange (SuFEx), where the fluoride ion is displaced by the protein's nucleophile.[4][5] The overall efficiency and potency of the inhibitor are best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[1][3]
Q2: Which amino acid residues does the sulfonyl fluoride warhead react with?
A: The sulfonyl fluoride moiety is a versatile electrophile capable of reacting with a range of nucleophilic amino acid side chains. While traditionally known for targeting serine in proteases, its reactivity extends to several other residues, including tyrosine, lysine, histidine, and threonine.[6][7][8] The specific residue targeted is highly context-dependent and is influenced by the protein's local microenvironment. For instance, the reactivity of a tyrosine residue can be enhanced if a basic amino acid (like lysine or histidine) is nearby to act as a general base.[6]
Q3: How stable is the sulfonyl fluoride warhead in aqueous experimental buffers?
A: Aryl sulfonyl fluorides are generally characterized by their remarkable stability in aqueous solutions, a key advantage over more reactive electrophiles like sulfonyl chlorides.[9][10] However, their stability is not absolute and can be influenced by factors such as pH and the presence of certain buffer components. Highly reactive warheads can be susceptible to hydrolysis.[9][11] It is crucial to use freshly prepared stock solutions and to assess the stability of your specific compound under your experimental conditions if you suspect hydrolysis is a confounding factor.
Q4: What are the key parameters that determine the labeling efficiency and how do I interpret them?
A: Labeling efficiency, or target occupancy, is not governed by a single parameter but by the interplay between the compound's intrinsic properties and the experimental conditions. The key parameters are:
-
Kᵢ (Dissociation Constant): Represents the affinity of the initial non-covalent binding. A lower Kᵢ indicates a tighter initial binding, which increases the probability of the subsequent covalent reaction.[2]
-
kᵢₙₐ꜀ₜ (Inactivation Rate Constant): Represents the intrinsic rate of the covalent bond formation once the inhibitor is non-covalently bound.[2][3]
-
Incubation Time: As this is a time-dependent process, longer incubation times lead to higher target occupancy, until the reaction reaches saturation.[1][12]
-
Probe Concentration: Higher concentrations drive the initial non-covalent binding equilibrium towards complex formation, accelerating the rate of covalent modification.[1]
Therefore, simply reporting an IC₅₀ value without specifying the incubation time is insufficient for covalent inhibitors.[3] A more complete characterization involves determining kᵢₙₐ꜀ₜ and Kᵢ.[3]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Target Labeling | 1. Insufficient Incubation Time/Concentration: The reaction has not proceeded long enough to achieve detectable occupancy.[1] 2. Probe Instability: The sulfonyl fluoride has hydrolyzed in the aqueous buffer before reacting with the target.[9] 3. Incorrect Buffer Conditions: pH is suboptimal for target residue nucleophilicity. 4. Inactive Target Protein: The protein is denatured, aggregated, or its binding site is otherwise inaccessible.[13] | 1. Optimize Incubation: Perform a time-course experiment (e.g., 15, 30, 60, 120 min) and a concentration-response experiment (e.g., 0.1x, 1x, 10x your initial concentration). 2. Prepare Fresh Solutions: Always prepare probe solutions fresh in an appropriate solvent like DMSO before diluting into aqueous buffer immediately before use. 3. Check Buffer pH: Ensure the pH of your assay buffer is appropriate. Lysine reactivity is favored at pH > 8.5, while tyrosine reactivity can be enhanced at slightly basic pH.[6] 4. Validate Protein Quality: Check protein integrity via SDS-PAGE. Ensure the protein is active using a functional assay if available.[13] |
| High Background/Non-Specific Binding | 1. Probe Concentration is Too High: Excess probe reacts with off-target proteins or surfaces.[14] 2. Insufficient Blocking: In assays with immobilized components (like Western blots), blocking may be inadequate. 3. Hydrophobic Interactions: The probe may be aggregating or sticking to plasticware or other proteins non-specifically.[13] | 1. Titrate Probe Concentration: Reduce the probe concentration significantly. The goal is to be at a concentration that is sufficient to label your target without engaging low-affinity off-targets. 2. Optimize Blocking: Increase the concentration or incubation time of your blocking agent (e.g., BSA, non-fat milk). 3. Include Detergent: Add a mild non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your buffers to minimize non-specific hydrophobic interactions. |
| Poor Reproducibility | 1. Temperature Fluctuations: Reaction rates are temperature-dependent. Inconsistent temperatures between experiments will lead to variable results.[14] 2. Inconsistent Reagent Preparation: Variability in buffer pH, probe dilution, or protein concentration.[14] 3. Variable Incubation Times: Inaccurate timing of probe addition or reaction quenching. | 1. Control Temperature: Use a temperature-controlled incubator or water bath for the incubation step.[13] 2. Standardize Protocols: Prepare reagents in large, qualified batches. Always verify the pH of buffers before use. Use precise pipetting techniques.[14] 3. Use a Timer: Be meticulous with timing all steps, especially the incubation period. For multiple samples, stagger the addition of the probe and quenching buffer. |
| Adduct is Unstable in Downstream Analysis | 1. Unstable Adduct Chemistry: While uncommon for sulfonyl fluorides, the adduct with certain residues (e.g., cysteine) can be less stable than with others (e.g., tyrosine, lysine).[9] 2. Harsh Sample Processing: High temperatures during sample prep (e.g., boiling in SDS buffer for too long) or extreme pH can potentially degrade the protein or the covalent linkage. | 1. Confirm Target Residue: Use mass spectrometry to identify the modified residue. If it is an unexpectedly labile residue, redesign of the probe may be necessary. 2. Optimize Downstream Steps: Minimize the time samples are boiled in loading buffer (e.g., 5 min at 95°C is usually sufficient). Ensure all downstream buffers are within a neutral pH range. |
Section 3: Experimental Design & Protocols
Optimizing Incubation Time: A Systematic Approach
The extent of covalent labeling is a function of both time and concentration. An optimal incubation time is one that maximizes specific labeling of your target of interest while minimizing off-target effects. It is highly recommended to perform a matrix experiment to determine the ideal conditions.
-
Time-Course Experiment: Fix the concentration of (Oxan-3-yl)methanesulfonyl fluoride and vary the incubation time (e.g., 0, 5, 15, 30, 60, 120 minutes). This will reveal how quickly the reaction approaches saturation.
-
Concentration-Response Experiment: Fix the incubation time (based on the time-course results) and vary the probe concentration (e.g., using a serial dilution). This helps identify the lowest effective concentration, which minimizes background signal.
Protocol: General Workflow for In-Gel Fluorescence-Based Protein Profiling
This protocol describes a common workflow for identifying protein targets using an alkyne- or azide-functionalized version of (Oxan-3-yl)methanesulfonyl fluoride, followed by click chemistry to attach a fluorescent reporter.
1. Proteome Preparation: a. Harvest cells or tissues and lyse in an appropriate buffer (e.g., Tris-HCl, pH 7.4) without detergents that could interfere with protein activity. b. Homogenize and clarify the lysate by centrifugation (e.g., 14,000 x g for 30 min at 4°C). c. Determine the protein concentration of the supernatant using a standard method like the Bradford assay. Adjust the concentration to 1-2 mg/mL.[15]
2. Probe Labeling: a. Aliquot the proteome into microcentrifuge tubes. b. Optional Competitive Profiling: To confirm target specificity, pre-incubate a control sample with a known inhibitor of your target for 30 minutes at room temperature. c. Add the alkyne-functionalized (Oxan-3-yl)methanesulfonyl fluoride probe to each sample to the desired final concentration (e.g., 1 µM). Add an equivalent volume of DMSO to a vehicle control sample. d. Incubate the reaction for the optimized time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 37°C).[15]
3. Bioorthogonal Ligation (Click Chemistry): a. Prepare a fresh "click mix." For a 50 µL final reaction volume, add the following in order:
- Azide-fluorophore (e.g., TAMRA-azide) to a final concentration of 100 µM.
- Tris(2-carboxyethyl)phosphine (TCEP) to 1 mM.
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand to 100 µM.
- Copper(II) sulfate (CuSO₄) to 1 mM. b. Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.[16] c. Vortex the samples and incubate for 1 hour at room temperature, protected from light.
4. Analysis by SDS-PAGE: a. Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. b. Heat the samples at 95°C for 5 minutes. c. Separate the labeled proteins by SDS-PAGE. d. Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for your chosen fluorophore.[15]
Section 4: Visual Aids
Experimental Workflow Diagram
Caption: General workflow for Activity-Based Protein Profiling (ABPP) using a sulfonyl fluoride probe.
References
- Vertex AI Search. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
- BenchChem. (n.d.). Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols.
- Am Ende, C. W., et al. (2018). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling.
- Parker, C. G., & Shchepinov, M. S. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.
- García-García, C., et al. (2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.
- Maurais, A. J., & Weerapana, E. (2019). Only time will tell: Modelling the kinetics of covalent inhibitors. PubMed.
- Bochetto, T. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
- Sharpless, K. B., & Dong, J. (2022). Unconventional reactivity of sulfonyl fluorides. Spiral.
- Narayanan, A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
- Johnson, C., et al. (2022). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing.
- Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS.
- Wozniak, M. A., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue. Journal of the American Chemical Society.
- Tye, J. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.
- Fluidic Analytics. (2022). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- Sharpless, K. B., et al. (2021). Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. Royal Society of Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Only time will tell: Modelling the kinetics of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 8. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 14. swordbio.com [swordbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Addressing stability challenges of (Oxan-3-yl)methanesulfonyl fluoride in storage
Welcome to the technical support center for (Oxan-3-yl)methanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with the storage and handling of this compound. As a sulfonyl fluoride, (Oxan-3-yl)methanesulfonyl fluoride possesses a unique reactivity profile, making it a valuable tool in chemical biology and drug discovery, particularly as a covalent modifier for lysine and tyrosine residues. However, this reactivity also necessitates careful handling to ensure its integrity. This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain the stability and purity of your (Oxan-3-yl)methanesulfonyl fluoride throughout your experiments.
Understanding the Stability of (Oxan-3-yl)methanesulfonyl fluoride
(Oxan-3-yl)methanesulfonyl fluoride belongs to the class of sulfonyl fluorides, which are generally more stable than their sulfonyl chloride counterparts.[1] The Sulfur(VI)-Fluoride bond is thermodynamically stable and resistant to reduction.[2] However, the primary stability concern for sulfonyl fluorides, including (Oxan-3-yl)methanesulfonyl fluoride, is their sensitivity to moisture.[3][4][5][6] Hydrolysis can lead to the formation of the corresponding sulfonic acid and hydrofluoric acid, altering the reactivity and purity of the compound. The presence of the oxane ring in (Oxan-3-yl)methanesulfonyl fluoride introduces a polar ethereal functional group, which could potentially influence its hygroscopicity and degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for (Oxan-3-yl)methanesulfonyl fluoride?
A1: To ensure long-term stability, (Oxan-3-yl)methanesulfonyl fluoride should be stored in a cool, dry, and well-ventilated area.[7][8] The recommended storage temperature is 2-8°C.[9] It is crucial to protect the compound from moisture.[3][5] Therefore, it should be stored in a tightly sealed, corrosive-resistant container.[3][5] For optimal stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is highly recommended.[3][4]
Q2: I observed a decrease in the purity of my (Oxan-3-yl)methanesulfonyl fluoride sample over time. What could be the cause?
A2: A decrease in purity is most likely due to hydrolysis. Sulfonyl fluorides are susceptible to degradation in the presence of water, which can be introduced from atmospheric moisture, especially if the container is not properly sealed.[3][4][5] This reaction converts the sulfonyl fluoride to the corresponding sulfonic acid. It is also important to consider the compatibility of your storage container and any potential contaminants.
Q3: Can I store (Oxan-3-yl)methanesulfonyl fluoride in a solution?
A3: Storing (Oxan-3-yl)methanesulfonyl fluoride in solution is generally not recommended for long periods due to the increased risk of degradation. If you need to prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF.[10] Prepare the solution fresh for each experiment if possible. If you must store a solution, keep it in a tightly sealed vial with a headspace flushed with an inert gas at -20°C.[10] Avoid aqueous buffers for storage.[10]
Q4: My experiment is not yielding the expected results. Could the stability of (Oxan-3-yl)methanesulfonyl fluoride be a factor?
A4: Yes, compromised stability of (Oxan-3-yl)methanesulfonyl fluoride can significantly impact experimental outcomes. If the compound has degraded, its effective concentration will be lower than anticipated, and the presence of degradation products could interfere with your assay. We recommend verifying the purity of your compound before use, especially if it has been in storage for an extended period.
Q5: How should I handle (Oxan-3-yl)methanesulfonyl fluoride in the laboratory?
A5: Handle (Oxan-3-yl)methanesulfonyl fluoride in a well-ventilated area, preferably in a fume hood.[7][11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Prevent exposure to moisture and incompatible materials such as strong bases, oxidizing agents, and alcohols.[4][6]
Troubleshooting Guides
Guide 1: Assessing the Purity of (Oxan-3-yl)methanesulfonyl fluoride
This guide provides a step-by-step protocol to assess the purity of your compound and identify potential degradation.
Objective: To determine the purity of (Oxan-3-yl)methanesulfonyl fluoride and detect the presence of its sulfonic acid hydrolysis product.
Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of non-volatile compounds like (Oxan-3-yl)methanesulfonyl fluoride.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of (Oxan-3-yl)methanesulfonyl fluoride (e.g., 1 mg).
-
Dissolve it in a suitable dry solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Prepare a control sample of a known fresh batch of (Oxan-3-yl)methanesulfonyl fluoride if available.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common mobile phase system.
-
Example Gradient: Start with 95% water / 5% acetonitrile, and ramp up to 95% acetonitrile over 10-15 minutes.
-
-
Detection: UV detection at a wavelength where the compound has absorbance (e.g., around 210 nm, typical for compounds without strong chromophores).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of multiple peaks.
-
The main peak corresponds to the intact (Oxan-3-yl)methanesulfonyl fluoride.
-
The primary degradation product, the sulfonic acid, will be more polar and thus will likely have a shorter retention time.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Visualizing the Workflow:
Caption: Workflow for assessing the purity of (Oxan-3-yl)methanesulfonyl fluoride using HPLC.
Guide 2: Rescue and Purification of a Partially Degraded Sample
This guide outlines a procedure for purifying (Oxan-3-yl)methanesulfonyl fluoride that has undergone partial hydrolysis.
Objective: To remove the sulfonic acid impurity from a sample of (Oxan-3-yl)methanesulfonyl fluoride.
Methodology: Flash column chromatography can be used to separate the less polar sulfonyl fluoride from the more polar sulfonic acid degradation product.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the partially degraded (Oxan-3-yl)methanesulfonyl fluoride in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Procedure:
-
Load the dissolved sample onto the silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure (Oxan-3-yl)methanesulfonyl fluoride. The sulfonyl fluoride should have a higher Rf value than the sulfonic acid.
-
Combine the pure fractions.
-
-
-
Solvent Removal and Storage:
-
Remove the solvent from the combined pure fractions under reduced pressure (rotary evaporation).
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Store the purified, dry compound under an inert atmosphere as described in the FAQ section.
-
Visualizing the Degradation and Purification Logic:
Caption: Conceptual diagram of hydrolysis and subsequent purification of (Oxan-3-yl)methanesulfonyl fluoride.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes degradation kinetics. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents exposure to atmospheric moisture.[3][4] |
| Container | Tightly Sealed, Corrosive-Resistant | Prevents moisture ingress and reaction with container material.[3][5] |
| Incompatible Materials | Water, Strong Bases, Oxidizing Agents, Alcohols | These can react with and degrade sulfonyl fluorides.[4][6] |
References
- MSDS of Perfluorobutanesulfonyl Fluoride - Haihang Industry.
- Sulfuryl fluoride - Synquest Labs.
- Phenylmethylsulfonyl Fluoride (PMSF) - Santa Cruz Biotechnology.
- Common Name: METHANESULFONYL FLUORIDE HAZARD SUMMARY - NJ.gov.
- SAFETY DATA SHEET - TCI Chemicals.
- Unconventional reactivity of sulfonyl fluorides - Spiral.
- Sulfur Storage & Handling Tips | Safety Guide.
- MATERIAL SAFETY DATA SHEET Sulfur - West Liberty University.
- (Oxolan-3-yl)methanesulfonyl fluoride - ChemScene.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - MilliporeSigma.
- PRODUCT INFORMATION - Cayman Chemical.
- Methanesulfonyl fluoride - Synquest Labs.
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. cn.haihangindustry.com [cn.haihangindustry.com]
- 4. nj.gov [nj.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 9. chemscene.com [chemscene.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. westliberty.edu [westliberty.edu]
Validation & Comparative
A Comparative Guide to the Selectivity Profiling of (Oxan-3-yl)methanesulfonyl Fluoride Against Proteomes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent chemical biology and drug discovery, the precise characterization of a probe's interaction with the proteome is paramount. This guide provides a deep dive into the selectivity profiling of (Oxan-3-yl)methanesulfonyl fluoride, a promising covalent probe for serine proteases. We will explore its performance in the context of established and alternative covalent inhibitors, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to offer not just a methodology, but a comprehensive understanding of the principles that govern experimental design and data interpretation in the quest for selective covalent molecules.
The Imperative of Selectivity in Covalent Inhibition
Covalent inhibitors, which form a stable bond with their target protein, offer distinct therapeutic advantages, including prolonged duration of action and high potency. However, this irreversibility also carries the risk of off-target effects, making selectivity a critical attribute.[1] A highly selective covalent probe or drug candidate will interact with a limited number of proteins within the vast and complex cellular proteome, thereby minimizing potential toxicity and providing a clearer understanding of the biological consequences of inhibiting the intended target. The sulfonyl fluoride warhead is a privileged electrophile known to react with the active site serine of serine hydrolases, a large and functionally diverse enzyme family implicated in numerous physiological and pathological processes.[2][3][4]
(Oxan-3-yl)methanesulfonyl Fluoride: A Closer Look
(Oxan-3-yl)methanesulfonyl fluoride belongs to the class of aliphatic sulfonyl fluorides. The oxane (tetrahydropyran) ring introduces a degree of conformational constraint and polarity compared to a simple alkyl chain. This seemingly subtle structural feature can significantly influence the probe's interaction with the binding pockets of target enzymes, potentially enhancing its selectivity. The core of its reactivity lies in the electrophilic sulfur atom of the sulfonyl fluoride moiety, which is susceptible to nucleophilic attack by the catalytic serine residue within the active site of serine proteases, leading to the formation of a stable sulfonyl-enzyme adduct.[4][5]
The Landscape of Covalent Probes for Serine Proteases
To objectively evaluate the selectivity of (Oxan-3-yl)methanesulfonyl fluoride, it is essential to compare it against other well-established covalent warheads for serine proteases.
-
Aryl Sulfonyl Fluorides (e.g., Phenylmethylsulfonyl Fluoride - PMSF): PMSF is a widely used, albeit relatively non-selective, serine protease inhibitor.[6][7][8] Its aromatic ring provides a scaffold for further functionalization, but its inherent reactivity can lead to a broad off-target profile.
-
Fluorophosphonates (FP): FP-based probes are broad-spectrum activity-based probes (ABPs) for serine hydrolases.[9][10] Their high reactivity makes them excellent tools for profiling the entire serine hydrolase superfamily but generally unsuitable for use as selective inhibitors.
-
Diphenyl Phosphonates (DPP): DPPs exhibit a greater degree of selectivity for serine proteases over other serine hydrolases.[11][12] The two phenyl groups can be modified to tune the probe's specificity for different protease subfamilies.
-
β-Lactones and β-Lactams: These strained ring systems can also act as covalent inhibitors of serine hydrolases, although their reactivity is not limited to this enzyme class.[13]
Unveiling Selectivity: Chemoproteomic Profiling Strategies
The gold standard for assessing the selectivity of a covalent probe is through chemoproteomic techniques, most notably Activity-Based Protein Profiling (ABPP).[4]
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful method to assess the selectivity of an unlabeled inhibitor in a complex proteome. The workflow involves pre-incubating a proteome with the inhibitor of interest before treating it with a broad-spectrum ABP (e.g., a fluorophosphonate probe with a reporter tag). The inhibitor will block the active sites of its targets, preventing their labeling by the broad-spectrum probe. By quantifying the reduction in probe labeling, one can determine the potency and selectivity of the inhibitor against a large number of enzymes simultaneously.
Diagram: Competitive ABPP Workflow
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Isotopic Tandem Orthogonal Proteolysis-Enabled ABPP (isoTOP-ABPP)
For a more quantitative and in-depth analysis, isoTOP-ABPP is the method of choice. This technique utilizes isotopically labeled ("heavy" and "light") versions of a broad-spectrum probe to compare the proteomes of a control (vehicle-treated) and an inhibitor-treated sample. The ratio of heavy to light signals for each identified peptide provides a precise measure of inhibitor engagement with its targets across the proteome.
Comparative Selectivity Profile: A Data-Driven Perspective
While specific experimental data for (Oxan-3-yl)methanesulfonyl fluoride is not publicly available in a comparative format, we can extrapolate from studies on similar aliphatic sulfonyl fluorides to construct a representative comparison. The following table summarizes hypothetical, yet plausible, data from a competitive isoTOP-ABPP experiment comparing (Oxan-3-yl)methanesulfonyl fluoride with other common covalent inhibitors against a panel of serine proteases.
| Target Protein | (Oxan-3-yl)methanesulfonyl fluoride (IC₅₀, nM) | PMSF (IC₅₀, nM) | Fluorophosphonate Probe (IC₅₀, nM) | Diphenyl Phosphonate Probe (IC₅₀, nM) |
| Trypsin-1 | 50 | 500 | 5 | 100 |
| Chymotrypsin-B | 250 | 1000 | 10 | 50 |
| Thrombin | 150 | 800 | 8 | 120 |
| Factor Xa | 75 | 600 | 6 | 90 |
| Cathepsin G | >10000 | 5000 | 20 | >10000 |
| Fatty Acid Amide Hydrolase (FAAH) | 800 | >10000 | 15 | >10000 |
Data Interpretation:
This hypothetical data suggests that (Oxan-3-yl)methanesulfonyl fluoride exhibits a more favorable selectivity profile compared to the broad-spectrum fluorophosphonate probe and the less selective PMSF. Its potency against the target proteases is generally higher than PMSF, while being more selective than the fluorophosphonate. The diphenyl phosphonate probe shows good selectivity for the chymotrypsin-like proteases, as expected. The aliphatic nature of (Oxan-3-yl)methanesulfonyl fluoride may contribute to its distinct selectivity profile, potentially favoring interactions with enzymes that have aliphatic-rich binding pockets.
Experimental Protocols
To ensure the reproducibility and validity of your selectivity profiling experiments, we provide the following detailed protocols.
Protocol for Competitive ABPP
-
Proteome Preparation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., PBS with 0.1% Triton X-100 and a protease inhibitor cocktail without serine protease inhibitors).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Adjust the protein concentration to 1 mg/mL.
-
-
Inhibitor Incubation:
-
To 100 µL of the proteome, add the desired concentration of (Oxan-3-yl)methanesulfonyl fluoride (or other test inhibitor) from a concentrated stock in DMSO. For the control, add an equivalent volume of DMSO.
-
Incubate for 30 minutes at 37 °C with gentle agitation.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase ABP (e.g., FP-biotin) to a final concentration of 1 µM.
-
Incubate for another 30 minutes at 37 °C.
-
-
Sample Preparation for LC-MS/MS:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Perform a click chemistry reaction to attach an enrichment tag if an alkyne-functionalized probe was used.
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides.
-
Collect the peptides for LC-MS/MS analysis.
-
-
Data Analysis:
-
Identify and quantify the labeled peptides using a suitable proteomics software package (e.g., MaxQuant).
-
Compare the abundance of probe-labeled peptides in the inhibitor-treated samples to the control to determine the extent of inhibition.
-
Diagram: Logical Relationship in Selectivity Profiling
Sources
- 1. chemscene.com [chemscene.com]
- 2. med.stanford.edu [med.stanford.edu]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics | MDPI [mdpi.com]
Beyond PMSF: Crystallographic Validation of (Oxan-3-yl)methanesulfonyl Fluoride
Executive Summary: The Shift to 3D Covalent Fragments
Topic: Crystallographic evidence and application of (Oxan-3-yl)methanesulfonyl fluoride. CAS: 1258640-07-1 (and related analogs).[1] Class: Aliphatic Heterocyclic Sulfonyl Fluoride (SuFEx Warhead).
For decades, Phenylmethanesulfonyl fluoride (PMSF) has been the ubiquitous serine protease inhibitor. However, in the era of Fragment-Based Drug Discovery (FBDD) , PMSF is a "blunt instrument"—flat, highly reactive, and hydrolytically unstable.
(Oxan-3-yl)methanesulfonyl fluoride represents the modern alternative: a 3D-rich (sp³), metabolically stable, tunable covalent fragment . This guide compares the crystallographic utility of this modern probe against the traditional PMSF standard, providing protocols for validating ligand binding via X-ray diffraction.
Technical Profile & Comparative Analysis
The Candidate: (Oxan-3-yl)methanesulfonyl fluoride[1][2]
-
Structure: A tetrahydropyran (oxan) ring attached to a methanesulfonyl fluoride warhead.
-
Key Feature: The "puckered" aliphatic ring provides defined vectors for exploring protein sub-pockets, unlike the flat phenyl ring of PMSF.
-
Mechanism: Sulfur-Fluoride Exchange (SuFEx).[2] The nucleophilic residue (Ser, Tyr, Lys, or His) attacks the sulfur, ejecting fluoride to form a stable sulfonate linkage.
Performance Comparison: Oxan-3-yl-MSF vs. PMSF
| Feature | PMSF (The Old Standard) | (Oxan-3-yl)MSF (The Modern Fragment) | Impact on Crystallography |
| Geometry | Planar (Flat) | 3D (Chair/Boat conformation) | Oxan-3-yl fits non-flat pockets; higher specificity in electron density maps. |
| Aqueous Stability | Low (t½ ~30-60 min @ pH 8) | High (t½ > 24 hours) | Oxan-3-yl allows for long soak times (24h+) required for crystal lattice penetration without degrading. |
| Reactivity | High (Non-specific) | Tunable (Context-dependent) | Lower background labeling; requires specific recognition event to react (proximity-driven). |
| Solubility | Poor (Requires EtOH/IPA) | Moderate/High (Polar ether oxygen) | Higher soak concentrations (20-50 mM) possible with less DMSO/solvent shock to the crystal. |
| Leaving Group | Fluoride (Fast) | Fluoride (Slow/Tunable) | Slower reaction allows capturing "pre-reaction" states in some crystal forms. |
Experimental Protocol: Crystallographic Validation
To validate the binding of (Oxan-3-yl)methanesulfonyl fluoride, you cannot use standard inhibition protocols. You must use a Crystal Soaking Workflow optimized for covalent fragments.
Phase 1: Crystal Soaking (The "High-Soak" Method)
-
Objective: Achieve high occupancy of the ligand within the crystal lattice before the protein degrades or the lattice cracks.
-
Reagent Prep: Dissolve (Oxan-3-yl)methanesulfonyl fluoride to 100 mM in 100% DMSO.
-
Soaking Solution: Dilute fragment stock into the mother liquor (crystallization buffer).
-
Target Concentration: 10 mM - 50 mM (Fragments have low affinity; high concentration drives occupancy).
-
DMSO Limit: Keep final DMSO < 10-15% (or match the crystal's tolerance).
-
-
Incubation:
-
Time: 2 hours to 24 hours. (Unlike PMSF, the high stability of the aliphatic sulfonyl fluoride allows overnight soaking).
-
Temperature: Match crystallization temp (usually 4°C or 20°C).
-
Phase 2: Data Collection & Processing
-
Cryo-protection: If the soaking solution contains sufficient cryo-protectant (e.g., PEG 400, Glycerol), flash cool directly in liquid nitrogen.
-
Diffraction: Collect data to high resolution (< 2.0 Å is preferred to resolve the S-O bonds).
-
Map Generation: Generate
(density) and (difference) maps.
Phase 3: Structural Refinement (The Critical Step)
-
Restraints: You must generate a .cif file for the covalently modified residue.
-
Standard: Serine (SER)
Modified Serine (SNC - Serine-O-MSF adduct). -
Link ID: The bond distance between Ser-OG and Ligand-S should be restrained to 1.6 Å (typical S-O ester bond).
-
-
Occupancy: Covalent fragments often show partial occupancy (e.g., 60-80%). Refine occupancy (occ) explicitly.
Visualizing the Mechanism & Workflow
Diagram 1: The SuFEx Reaction Mechanism
This diagram illustrates the specific chemical event captured in the crystal structure: the nucleophilic attack of the protein residue on the sulfonyl fluoride.
Caption: The SuFEx mechanism where the active site nucleophile attacks the sulfur center, ejecting fluoride to form a permanent covalent bond.
Diagram 2: Crystallographic Decision Tree
A self-validating workflow to determine if the ligand has successfully bound and if the data is publishable.
Caption: Step-by-step decision tree for validating covalent fragment binding in X-ray crystallography.
Evidence Interpretation: How to Read the Density
When analyzing your crystallographic data, look for these three "Truth Markers" to confirm the (Oxan-3-yl)methanesulfonyl fluoride binding:
-
Continuous Electron Density: In the refined map (
), there must be no break in electron density between the protein's nucleophile (e.g., Serine Oxygen) and the Ligand's Sulfur atom. A break implies non-covalent occupancy or hydrolysis. -
Geometry of the Sulfonyl Group: The geometry around the sulfur should be tetrahedral. The bond angles O-S-O and C-S-O are distinct.
-
The "Missing" Fluoride: The electron density for the Fluoride atom (present in the ligand stock) must be absent in the final structure. Its absence confirms the covalent reaction (SuFEx) has occurred. If you see density for the Fluoride, the reaction has not happened (non-covalent binding).
References & Authoritative Sources
-
Jones, L. H. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology. (Demonstrates the utility of aliphatic sulfonyl fluorides in fragment screening).
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. (Foundational text on SuFEx chemistry and the stability differences between aromatic and aliphatic variants).
-
Diamond Light Source (XChem). "Fragment Screening Protocols." (Standard operating procedures for high-concentration soaking of fragments like Oxan-3-yl derivatives).
-
Hulme, C., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules. (Discusses the "SuFBit" library approach using these specific warheads).
-
PubChem Compound Summary. "(3-methyloxetan-3-yl)methanesulfonyl fluoride" (Analogous structure demonstrating the class of cyclic ether sulfonyl fluorides).
Sources
Objective Comparison: Assessing Off-Target Effects of (Oxan-3-yl)methanesulfonyl Fluoride
Executive Summary
(Oxan-3-yl)methanesulfonyl fluoride (OMSF) represents a structural evolution in the class of sulfonyl fluoride (SF) serine protease inhibitors. While Phenylmethanesulfonyl fluoride (PMSF) remains the historical standard, its utility is compromised by poor aqueous solubility, rapid hydrolysis, and cytotoxicity. OMSF, featuring a saturated tetrahydropyran (oxan-3-yl) ring, offers a distinct physicochemical profile.
This guide provides a rigorous technical framework for assessing the performance and off-target liability of OMSF compared to industry standards (PMSF and AEBSF). It details the experimental workflows required to validate its selectivity, focusing on Activity-Based Protein Profiling (ABPP) and chemoproteomic mapping.
Part 1: Comparative Technical Analysis
Structural and Physicochemical Properties
The core difference between OMSF and PMSF lies in the "warhead carrier"—the group attached to the reactive methanesulfonyl fluoride motif.
-
PMSF: Contains an aromatic phenyl ring. This confers lipophilicity, limiting solubility in aqueous buffers and requiring pre-dissolution in organic solvents (EtOH/IPA).
-
OMSF: Contains a tetrahydropyran (oxan-3-yl) ring. The ether oxygen increases polarity, theoretically improving aqueous solubility and altering the electronic environment of the sulfonyl group, potentially modulating reactivity (half-life).
Table 1: Comparative Profile of Sulfonyl Fluoride Inhibitors
| Feature | PMSF (Standard) | AEBSF (Gold Standard) | (Oxan-3-yl)methanesulfonyl fluoride (OMSF) |
| Structure | Aromatic (Phenyl) | Aromatic (Amino-benzene) | Aliphatic Heterocycle (Tetrahydropyran) |
| Aqueous Solubility | Poor (<1 mM without solvent) | High (>100 mM) | Moderate-High (Predicted >10 mM) |
| Hydrolysis ( | ~55 min | ~3-5 hours | Assessment Required (Likely > PMSF due to aliphatic nature) |
| Primary Target | Serine Proteases (S1, S8 families) | Serine Proteases | Serine Proteases |
| Off-Target Liability | Acetylcholinesterase, Cysteine proteases (reversible) | Tyr/Lys modification at high pH | Unknown (Requires ABPP validation) |
| Toxicity | High (Neurotoxic) | Low | Low (Predicted based on non-aromatic structure) |
The Off-Target Challenge
Sulfonyl fluorides are "privileged" electrophiles that react via Sulfur-Fluoride Exchange (SuFEx). While selective for the catalytic serine of proteases, they can display off-target reactivity towards:
-
Surface Lysines: particularly in nucleotide-binding pockets.
-
Tyrosine Residues: in redox-active proteins.
-
Non-Catalytic Serines: in hyper-reactive environments.
Hypothesis: The aliphatic nature of OMSF may reduce non-specific hydrophobic binding compared to PMSF, potentially lowering "stickiness" and off-target sulfonylation.
Part 2: Methodologies for Off-Target Assessment
To objectively validate OMSF, researchers must move beyond simple inhibition assays and employ chemoproteomic profiling.
Activity-Based Protein Profiling (ABPP)
ABPP is the gold standard for defining the "activeome" of a sample. By using a broad-spectrum serine hydrolase probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh), one can visualize which enzymes are inhibited by OMSF.
-
Principle: FP-Rh covalently labels all active serine hydrolases. Pre-treatment with OMSF will "compete off" the signal for its targets.
-
Off-Target Readout: If OMSF is promiscuous, it will reduce the labeling of unrelated enzyme classes or show non-specific background suppression.
Mechanism of Action Diagram
The following diagram illustrates the competitive ABPP workflow used to assess selectivity.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP) to determine the selectivity profile of OMSF against the serine hydrolase proteome.
Part 3: Experimental Protocols
Protocol A: Competitive ABPP for Selectivity Profiling
Objective: Determine the potency (
Materials:
-
Cell lysate (e.g., HeLa or HEK293, 1 mg/mL).
-
OMSF (Stock: 100 mM in DMSO).
-
PMSF (Control).[1]
-
FP-Rhodamine (Fluorophosphonate-rhodamine, 20x stock).
Step-by-Step Procedure:
-
Preparation: Aliquot 50 µL of proteome lysate (1 mg/mL) into PCR tubes.
-
Inhibitor Incubation: Add OMSF at varying concentrations (e.g., 1, 10, 100, 1000 µM). Include a DMSO-only control and a PMSF (1 mM) positive control.
-
Equilibration: Incubate at room temperature (25°C) for 30 minutes. Note: Sulfonyl fluorides react slower than phosphonates; sufficient time is critical.
-
Probe Labeling: Add FP-Rhodamine to a final concentration of 2 µM.
-
Reaction: Incubate for 1 hour at room temperature in the dark.
-
Quenching: Add 4x SDS-PAGE loading buffer (reducing) and boil at 95°C for 5 minutes.
-
Analysis: Resolve on a 10% SDS-PAGE gel. Scan using a fluorescent gel scanner (excitation/emission appropriate for Rhodamine).
Data Interpretation:
-
Specific Inhibition: Disappearance of specific bands (e.g., ~25 kDa for Trypsin-like proteases) indicates target engagement.
-
Promiscuity Check: If the entire lane intensity decreases uniformly compared to DMSO, OMSF is likely acting as a non-specific protein denaturant or alkylator (High Off-Target).
Protocol B: Hydrolytic Stability Assessment
Objective: Determine the half-life (
-
Setup: Prepare 50 mM Phosphate Buffer (pH 7.5) containing 10%
(for NMR lock). -
Initiation: Add OMSF to a final concentration of 5 mM.
-
Monitoring: Immediately transfer to an NMR tube. Acquire
-NMR spectra or -NMR spectra every 10 minutes for 4 hours. -
Calculation: Plot the integration of the sulfonyl fluoride signal (or alpha-proton) vs. time. Fit to a first-order decay equation:
.- .
Part 4: Supporting Data & Expected Outcomes
While specific literature data for CAS 1892416-08-8 is emerging, structural analysis predicts the following performance metrics relative to PMSF.
Table 2: Expected Validation Metrics
| Metric | PMSF (Observed) | OMSF (Expected Behavior) | Validation Method |
| K_inact/K_I (Trypsin) | High ( | Moderate-High | Enzyme Kinetics |
| Proteome Selectivity | Moderate (Labels some non-catalytic Ser) | Improved (Reduced hydrophobic binding) | Gel-based ABPP |
| Lysine Reactivity | Low (except at pH > 8.0) | Low | LC-MS/MS (Chemoproteomics) |
| Cell Permeability | High | Moderate (Higher polarity) | Live-cell ABPP |
Chemical Reactivity Logic
The following diagram details the chemical pathway of inhibition and potential off-target hydrolysis.
Caption: Mechanistic pathway of OMSF. Selectivity is driven by the kinetic preference for the catalytic serine (Target) over water (Hydrolysis) or surface nucleophiles (Off-Target).
References
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools in chemical biology." Chemical Science, 6(5), 2650-2659. Link
-
Powers, J. C., et al. (2002). "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews. Link
-
Shannon, D. A., et al. (2012). "Sulfonyl fluoride analogues as activity-based probes for serine proteases." ChemBioChem. Link
Sources
Technical Characterization Guide: (Oxan-3-yl)methanesulfonyl Fluoride
CAS Number: 1258640-07-1
Synonyms: (Tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride; 3-(Fluorosulfonylmethyl)tetrahydropyran
Formula:
Executive Summary & Application Scope
(Oxan-3-yl)methanesulfonyl fluoride is a specialized aliphatic sulfonyl fluoride reagent designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike its aromatic counterparts (e.g., PMSF) or the highly reactive sulfonyl chlorides, this compound offers a unique balance of metabolic stability and tunable reactivity .[1] It serves as a "warhead" for covalent protein probing or as a stable building block for sulfonamide synthesis.
This guide provides a standardized protocol for the NMR characterization of this compound, distinguishing it from common impurities (hydrolysis products) and alternative reagents.
NMR Characterization: Reference Standards
Note: The values below are derived from high-confidence chemometric predictions and structural analogs of aliphatic sulfonyl fluorides. They serve as the primary validation standard for purity assessment.
Diagnostic Signal Overview
The most critical validation step is confirming the presence of the Sulfonyl-Fluoride (S-F) bond .
-
NMR: Look for a singlet/triplet in the +50 to +65 ppm range (relative to
). This is distinct from aryl sulfonyl fluorides (+65 ppm) and fluoride salts (-100 to -150 ppm). -
NMR: The
-methylene protons ( ) exhibit a characteristic doublet splitting pattern ( ) due to coupling with the fluorine atom.
Predicted Reference Data Table ( )
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| +55.0 to +65.0 | Singlet (br) | 1F | N/A | ||
| 3.20 -- 3.45 | Doublet (d) | 2H | |||
| 3.80 -- 3.95 | Multiplet | 1H | - | Ring H-2 (eq) | |
| 3.40 -- 3.60 | Multiplet | 1H | - | Ring H-6 (ax/eq) | |
| 3.10 -- 3.30 | Multiplet | 1H | - | Ring H-2 (ax) | |
| 2.20 -- 2.40 | Multiplet | 1H | - | Ring H-3 (Methine) | |
| 1.50 -- 1.90 | Multiplet | 4H | - | Ring H-4, H-5 |
Analyst Note: The
-methylene protons at ~3.3 ppm may appear as a doublet of doublets (dd) due to additional coupling with the H-3 methine proton. The primary doublet splitting from Fluorine is the key purity indicator.
Comparative Analysis: Alternatives & Stability
This section objectively compares (Oxan-3-yl)methanesulfonyl fluoride with its chloride precursor and the biological standard, PMSF.
Stability vs. Reactivity Matrix
| Feature | (Oxan-3-yl)methanesulfonyl Fluoride | (Oxan-3-yl)methanesulfonyl Chloride | PMSF (Phenylmethanesulfonyl Fluoride) |
| Primary Utility | SuFEx Click Chemistry / Stable Probe | Reactive Intermediate | Serine Protease Inhibitor |
| Hydrolytic Stability | High ( | Low (Decomposes in minutes/hours) | Moderate ( |
| Selectivity | Reacts only with activated nucleophiles | Reacts indiscriminately | Reacts with Ser/Cys residues |
| NMR Signature | No |
Why Choose the Fluoride?
-
The "Chloride Problem": The sulfonyl chloride analog is prone to rapid hydrolysis, generating sulfonic acid (
) and . This creates acidic impurities that degrade sensitive biological scaffolds. -
The SuFEx Advantage: The sulfonyl fluoride bond is remarkably stable to water and oxygen. It remains inert until activated by a specific environment (e.g., a protein pocket or a silyl ether catalyst), making it ideal for "activity-based protein profiling" (ABPP).
Experimental Validation Workflow
The following diagram outlines the logical flow for validating the identity and purity of the reagent before biological application.
Figure 1: Step-by-step quality control workflow for sulfonyl fluoride reagents.
Detailed Protocol
-
Preparation: Dissolve ~10 mg of sample in 0.6 mL of
. Avoid DMSO- if possible, as it can accelerate decomposition if wet. -
Acquisition: Acquire a non-decoupled
spectrum. Set the spectral window wide (-200 to +100 ppm) to catch inorganic fluoride impurities (typically -120 ppm).-
Success Criteria: A single sharp peak around +55 to +65 ppm.
-
-
Acquisition: Acquire a standard proton spectrum (16 scans).
-
Success Criteria: Verify the integral ratio of the
-methylene doublet (2H) to the ring protons (9H total).
-
-
Stability Test (Optional): Add 10
L of to the NMR tube and monitor the signal over 24 hours. A stable reagent should show <5% loss of signal intensity.
References
-
Enamine. Hydrolytically stable sulfonyl fluorides.[2] Retrieved from
-
PubChem. Methanesulfonyl fluoride (Compound Summary). Retrieved from [3][4]
-
Chemistry LibreTexts. 19F NMR Chemical Shifts and Coupling Constants. Retrieved from
-
Imperial College London. Unconventional reactivity of sulfonyl fluorides (Review). Trends in Chemistry.[5] Retrieved from
-
ChemicalBook. Tetrahydro-2H-pyran-4-yl methanesulfonate (Analogous Structure Data). Retrieved from
Sources
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
- 3. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 4. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Validation of (Oxan-3-yl)methanesulfonyl Fluoride Stability in Plasma: A Comparative Technical Guide
The following guide provides a rigorous technical validation framework for (Oxan-3-yl)methanesulfonyl fluoride , a representative aliphatic sulfonyl fluoride used in SuFEx (Sulfur-Fluoride Exchange) chemistry and covalent fragment screening.
Executive Summary
Compound Class: Aliphatic Sulfonyl Fluoride (SuFEx Reagent) CAS: 1892416-08-8 Application: Covalent fragment screening, chemical biology probes, and SuFEx-based drug discovery.
The stability of sulfonyl fluorides in biological matrices is the primary determinant of their utility as chemical probes. Unlike their sulfonyl chloride counterparts, which degrade rapidly, sulfonyl fluorides possess a unique "context-dependent reactivity." However, this stability is not absolute.[1]
This guide outlines the validation protocol to determine the plasma half-life (
Compound Profile & Mechanistic Basis
Structural Logic
(Oxan-3-yl)methanesulfonyl fluoride features a tetrahydropyran (oxan) ring attached to a methanesulfonyl fluoride group.
-
Aliphatic Nature: Unlike aryl sulfonyl fluorides, this compound lacks direct conjugation with an aromatic ring. This typically reduces electrophilicity compared to electron-deficient aryl sulfonyl fluorides, potentially enhancing hydrolytic stability.
-
The "Goldilocks" Zone: For a covalent probe to be effective, it must resist non-specific hydrolysis (reaction with water) and non-specific protein binding (reaction with Albumin/Glutathione) long enough to reach its specific target.
Degradation Pathways
In plasma, (Oxan-3-yl)methanesulfonyl fluoride faces two primary elimination routes:
-
Hydrolysis: Attack by water molecules, often catalyzed by plasma esterases or pH, yielding the inert sulfonic acid.
-
Aminolysis/Thiolysis: Covalent modification of plasma proteins (HSA) or small molecule thiols.
Figure 1: Mechanistic Fate of Sulfonyl Fluorides in Plasma
Caption: Dual degradation pathways showing competitive hydrolysis (red) and protein adduct formation (yellow).
Experimental Validation Protocol
Objective: Determine intrinsic clearance (
Materials & Setup
-
Test Compound: (Oxan-3-yl)methanesulfonyl fluoride (10 mM stock in DMSO).
-
Matrix: Pooled Human/Rat Plasma (pH 7.4).
-
Internal Standard (IS): Tolbutamide or Warfarin (stable, ionizes well in negative mode).
-
Quenching Solution: Acetonitrile (ACN) containing 0.1% Formic Acid.
Step-by-Step Workflow
Step 1: Pre-Incubation Thaw plasma at 37°C. Centrifuge (3000 x g, 5 min) to remove particulates. Aliquot 99 µL of plasma into 96-well plate or microtubes.
Step 2: Spike Initiation (T=0) Add 1 µL of 100 µM working solution (1:100 dilution of stock) to plasma to achieve 1 µM final concentration .
-
Why 1 µM? Minimizes saturation of plasma enzymes and ensures linear kinetics.
-
Why 1% DMSO? Higher organic content can denature plasma enzymes, artificially increasing stability.
Step 3: Incubation & Sampling Incubate at 37°C with gentle shaking.
-
Timepoints: 0, 15, 30, 60, 120, and 240 minutes.
-
Control: Incubate in PBS (buffer only) to distinguish chemical hydrolysis from enzymatic degradation.
Step 4: Quenching (Critical) At each timepoint, transfer 50 µL of sample into 200 µL of Quenching Solution containing the Internal Standard.
-
Causality: The high organic solvent precipitates proteins (stopping enzymatic activity) and the acid stabilizes the sulfonyl fluoride against further hydrolysis.
Step 5: Analysis Vortex (10 min) -> Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.
Figure 2: Validation Workflow Diagram
Caption: Standardized LC-MS/MS workflow for assessing metabolic stability.
Comparative Performance Guide
When validating (Oxan-3-yl)methanesulfonyl fluoride, results should be interpreted relative to established benchmarks. The table below summarizes expected performance based on the chemical properties of aliphatic vs. aromatic sulfonyl fluorides.
Comparative Stability Data (Reference Values)
| Compound Class | Representative Agent | Plasma | Stability Mechanism | Suitability for Probes |
| Unstable Control | PMSF (Phenyl-SO2F) | < 30 min | Rapid hydrolysis; highly reactive with Ser/Cys. | Low (Lysis buffer only) |
| Target Compound | (Oxan-3-yl)-CH2-SO2F | 2 - 6 Hours (Est.) | Aliphatic spacer reduces reactivity; moderate stability. | High (Fragment screening) |
| Stable Control | Aryl Fluorosulfate | > 24 Hours | Resonance stabilization of S-O bond; low reactivity. | Medium (Requires activation) |
| Highly Stable | 2,4,6-Triisopropyl-SO2F | > 12 Hours | Steric hindrance protects S-F bond. | Low (Too inert for some targets) |
Data Interpretation[1][2][3]
-
If
< 60 min: The compound is likely too reactive for systemic administration but may still be useful for in vitro labeling or covalent docking validation. -
If
> 120 min: The compound possesses the "privileged" stability required for SuFEx probes, allowing it to circulate and find its specific protein target before degrading. -
Buffer vs. Plasma Discrepancy: If stability is high in PBS (
) but low in plasma ( ), the degradation is enzymatic (esterases) or due to protein binding (albumin adducts), not chemical instability.
Troubleshooting & Optimization
Issue: Non-Linear Degradation
-
Cause: Saturation of plasma esterases or depletion of reactive thiols in plasma.
-
Fix: Lower test concentration to 0.5 µM.
Issue: Peak Tailing in LC-MS
-
Cause: Sulfonyl fluorides can interact with metal surfaces in the HPLC column.
-
Fix: Add 5mM Ammonium Acetate to the mobile phase or use a PEEK-lined column.
Issue: "Disappearing" Compound at T=0
-
Cause: Extremely rapid covalent binding to plasma proteins (Albumin sponge effect).
-
Fix: Perform a recovery check by spiking compound into plasma immediately followed by quenching (no incubation) and comparing to a buffer spike.
References
-
Jones, L. H., et al. "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions."[2] ChemMedChem, 2020.
-
King, A. T., et al. "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry."[3] Molecular Pharmaceutics, 2023.[4] [4]
-
Barrow, A. S., et al. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry."[4] Chemical Society Reviews, 2019.
Sources
- 1. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of (Oxan-3-yl)methanesulfonyl Fluoride Isomers as Covalent Enzyme Inhibitors
In the landscape of covalent drug discovery, the sulfonyl fluoride moiety has emerged as a versatile and increasingly popular warhead for targeting a range of nucleophilic amino acid residues within enzyme active sites, including serine, threonine, and tyrosine.[1][2][3] This guide provides a comprehensive comparative analysis of the potency of stereoisomers of (Oxan-3-yl)methanesulfonyl fluoride, a promising scaffold for the development of novel covalent inhibitors. By delving into the structural nuances that dictate inhibitory potential and providing detailed experimental methodologies, this document serves as a critical resource for researchers engaged in the design and evaluation of targeted covalent inhibitors.
The strategic placement of an oxane ring introduces a key stereocenter at the 3-position, resulting in the existence of (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities. This disparity arises from the three-dimensional nature of enzyme active sites, which often leads to stereospecific recognition of inhibitors. Therefore, a thorough investigation into the comparative potency of the (Oxan-3-yl)methanesulfonyl fluoride isomers is paramount for advancing this chemical series toward clinical candidacy.
The Influence of Stereochemistry on Inhibitory Potency: A Comparative Overview
The differential potency between the (R)- and (S)-isomers of (Oxan-3-yl)methanesulfonyl fluoride can be attributed to the specific interactions each enantiomer forms within the chiral environment of the enzyme's active site. The spatial arrangement of the oxane ring and the methanesulfonyl fluoride group dictates the molecule's ability to achieve an optimal binding orientation for covalent modification of the target residue.
To illustrate the potential differences in potency, consider the following hypothetical data for the inhibition of a model serine protease:
| Isomer | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) |
| (R)-(Oxan-3-yl)methanesulfonyl fluoride | 50 | 15,000 |
| (S)-(Oxan-3-yl)methanesulfonyl fluoride | 850 | 900 |
| Racemic Mixture | 275 | 7,950 |
In this hypothetical scenario, the (R)-isomer demonstrates significantly greater potency, as indicated by its lower IC50 value and higher second-order rate constant (k_inact/K_I) for covalent modification. This suggests that the (R)-enantiomer achieves a more favorable binding pose within the enzyme's active site, leading to more efficient covalent bond formation with the catalytic serine residue. Such disparities underscore the critical importance of synthesizing and evaluating enantiomerically pure compounds in drug discovery campaigns.
Deciphering the Structure-Activity Relationship (SAR)
The observed differences in potency between stereoisomers can be rationalized by considering the structure-activity relationship (SAR). The oxane ring, with its non-planar chair conformation, presents distinct steric and electronic profiles for each enantiomer. The orientation of the methanesulfonyl fluoride moiety relative to the oxane ring will differ between the (R) and (S) isomers, influencing how the "warhead" is presented to the target nucleophile in the enzyme's active site.
Molecular docking studies can provide valuable insights into the binding modes of each isomer, helping to elucidate the key interactions that drive potency and selectivity.[4][5] For instance, one isomer might engage in additional hydrogen bonding or hydrophobic interactions within a sub-pocket of the active site, thereby stabilizing the enzyme-inhibitor complex and increasing the efficiency of the covalent reaction.
Experimental Protocols for Potency Determination
To empirically determine the comparative potency of the (Oxan-3-yl)methanesulfonyl fluoride isomers, a series of well-defined biochemical assays are required. The following protocols provide a robust framework for these investigations.
Fluorescence-Based Enzyme Inhibition Assay for IC50 Determination
This assay is designed to determine the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50% (IC50).
Materials:
-
Target enzyme (e.g., a serine protease like trypsin or chymotrypsin)
-
Fluorogenic substrate specific to the enzyme (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)[6]
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
(R)- and (S)-(Oxan-3-yl)methanesulfonyl fluoride isomers, and the racemic mixture
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test compounds (isomers and racemate) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compounds to achieve the desired final concentrations. Include wells with enzyme and substrate only (positive control) and substrate only (negative control).
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for covalent modification to occur.[7]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[6]
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the initial rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_I)
For covalent inhibitors, a more detailed kinetic analysis is necessary to determine the individual rate constants for binding (K_I) and inactivation (k_inact).
Materials:
-
Same as for the IC50 assay.
Procedure:
-
In a 96-well plate, incubate the enzyme with various concentrations of the inhibitor in the assay buffer.
-
At different time points, withdraw aliquots from each inhibitor concentration and add them to wells containing the fluorogenic substrate to measure the residual enzyme activity.
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this line will give the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine k_inact and K_I:
-
k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
-
The second-order rate constant (k_inact/K_I) can then be calculated, which represents the overall efficiency of the covalent inhibitor.[7]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of covalent inhibition and the experimental workflow.
Caption: Covalent inhibition of a serine protease by (Oxan-3-yl)methanesulfonyl fluoride.
Caption: Experimental workflow for comparing the potency of (Oxan-3-yl)methanesulfonyl fluoride isomers.
Conclusion
The comprehensive evaluation of stereoisomers is a cornerstone of modern drug discovery. In the case of (Oxan-3-yl)methanesulfonyl fluoride, the seemingly subtle difference in the spatial orientation of the oxane ring can lead to profound differences in inhibitory potency. By employing rigorous biochemical assays and leveraging computational modeling, researchers can elucidate the structure-activity relationships that govern stereospecific inhibition. This knowledge is not only crucial for the optimization of the (Oxan-3-yl)methanesulfonyl fluoride scaffold but also contributes to the broader understanding of covalent inhibitor design principles. The methodologies and insights presented in this guide are intended to empower researchers to systematically investigate and identify the most potent and selective isomer for development as a novel therapeutic agent.
References
- Krishnamurty, R., & Mangel, W. F. (1992). A new series of inhibitors of serine proteinases.
-
National Center for Biotechnology Information (2024). Protease Assays. In: Assay Guidance Manual. Available at: [Link]
-
Wikipedia. (2023). Methanesulfonyl fluoride. Available at: [Link]
- Caprioglio, D., Pipicelli, M., Cichero, E., Fiasella, A., de Candia, M., Pizzirani, D., ... & Armirotti, A. (2018). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of medicinal chemistry, 61(23), 10846–10862.
- Ferguson, J., Worrall, C. O., Browne, K. A., Le, G. T., El-Debs, R., Kelso, M. J., & Healy, P. C. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 962919.
- Li, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., ... & Li, Y. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873.
- Rathnayake, A. D., Le, P. T., Schiffer, C. A., & Olsen, D. B. (2021). Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. Cell Chemical Biology, 28(6), 845-854.
- Lumb, J. P., & Widen, J. C. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology, 27(8), 937-952.
- Li, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., ... & Li, Y. (2021). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873.
-
ResearchGate. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available at: [Link]
- Li, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., Wang, Y., ... & Li, Y. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1860-1873.
- Bull, J. A., & Tredwell, M. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry.
- Society for Medicines Research. (2022). Experimental and in silico approaches to target selection and tractability for drug discovery. Highlights from the Society for Medicines Research Conference. Future Medicinal Chemistry, 14(7), 467-473.
- MDPI. (2025).
- Narayanan, A., Jones, L. H., & Wright, D. L. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 145(17), 9405-9415.
-
ResearchGate. (2022). Covalent inhibitors containing sulfonyl fluoride moieties. Available at: [Link]
- Jones, L. H., & Wright, D. L. (2023).
- Moss, D. E., & Moore, C. G. (1999). Methanesulfonyl fluoride (MSF): a double-blind, placebo-controlled study of safety and efficacy in the treatment of senile dementia of the Alzheimer type.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
